2-Methyl-1-dodecanol
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-methyldodecan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H28O/c1-3-4-5-6-7-8-9-10-11-13(2)12-14/h13-14H,3-12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCHAAFQMJJWGJM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCC(C)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H28O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50873307 | |
| Record name | 2-Methyldodecan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50873307 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22663-61-2, 57289-26-6 | |
| Record name | 2-Methyl-1-dodecanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22663-61-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methyldodecyl alcohol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022663612 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Methyl-1-dodecanol (S) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057289266 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Methyldodecan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50873307 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-METHYLDODECYL ALCOHOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2V0N57LV6I | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Laboratory Synthesis of 2-Methyl-1-dodecanol
Audience: Researchers, scientists, and drug development professionals.
Core Content: This guide provides a comprehensive overview of established laboratory-scale methods for the synthesis of 2-Methyl-1-dodecanol, a branched-chain primary alcohol. Detailed experimental protocols for two primary synthetic routes are presented, along with tabulated quantitative data for comparison and characterization. Visual diagrams of the synthetic workflows are included to facilitate understanding and implementation.
Introduction to this compound
This compound (C₁₃H₂₈O) is a branched-chain fatty alcohol.[1][2] Unlike its linear isomer, 1-tridecanol, the methyl group at the second carbon position imparts distinct physical properties, such as a lower melting point and altered solubility, making it a subject of interest in materials science and as a precursor for specialty surfactants and lubricants. In biological contexts, branched-chain fatty acids, the precursors to their corresponding alcohols, are known components of bacterial cell membranes, where they play a role in maintaining membrane fluidity. This guide focuses on two robust and widely applicable methods for its synthesis in a laboratory setting: the Grignard reaction and the reduction of a carboxylic acid using lithium aluminum hydride (LAH).
Overview of Synthetic Strategies
The laboratory synthesis of this compound can be approached from different starting materials, primarily revolving around the formation of the C₁₃ backbone and subsequent introduction or modification of the hydroxyl group. The two methods detailed in this guide, Grignard synthesis and LAH reduction, are chosen for their reliability and adaptability in a standard organic chemistry laboratory.
Method 1: Synthesis via Grignard Reaction
The Grignard reaction provides a versatile method for forming carbon-carbon bonds. To synthesize the primary alcohol this compound, a Grignard reagent derived from an 11-carbon alkyl halide (undecylmagnesium bromide) is reacted with formaldehyde, which serves as a one-carbon electrophile.[3][4][5][6]
Detailed Experimental Protocol
Reaction Scheme: CH₃(CH₂)₁₀Br + Mg → CH₃(CH₂)₁₀MgBr CH₃(CH₂)₁₀MgBr + CH₂O → CH₃(CH₂)₁₀CH₂OMgBr CH₃(CH₂)₁₀CH₂OMgBr + H₃O⁺ → CH₃(CH₂)₁₀CH₂OH + Mg(OH)Br
Materials:
-
Magnesium turnings (2.67 g, 0.11 mol)
-
1-Bromoundecane (24.8 g, 0.10 mol)
-
Anhydrous diethyl ether (250 mL)
-
Iodine (a single crystal)
-
Paraformaldehyde (3.30 g, 0.11 mol), dried in a vacuum desiccator
-
Saturated aqueous ammonium chloride (NH₄Cl) solution (150 mL)
-
1 M Hydrochloric acid (HCl)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Preparation of the Grignard Reagent:
-
A 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a calcium chloride drying tube, and a pressure-equalizing dropping funnel is flame-dried under a stream of dry nitrogen and allowed to cool to room temperature.
-
The magnesium turnings are placed in the flask.
-
A solution of 1-bromoundecane in 100 mL of anhydrous diethyl ether is prepared and placed in the dropping funnel.
-
A small amount (~10 mL) of the 1-bromoundecane solution is added to the magnesium turnings. A single crystal of iodine is added to initiate the reaction if it does not begin spontaneously. The initiation is indicated by the disappearance of the iodine color and gentle refluxing of the ether.
-
Once the reaction has started, the remaining 1-bromoundecane solution is added dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, the mixture is stirred and heated to reflux for an additional 30 minutes to ensure complete formation of the Grignard reagent. The solution should appear cloudy and grayish.
-
-
Reaction with Formaldehyde:
-
The flask containing the Grignard reagent is cooled in an ice bath.
-
The dried paraformaldehyde is added portion-wise to the stirred Grignard solution at a rate that keeps the reaction temperature below 20 °C.
-
After the addition is complete, the ice bath is removed, and the reaction mixture is stirred at room temperature for 1 hour, followed by gentle reflux for 1 hour.
-
-
Work-up and Purification:
-
The reaction mixture is cooled in an ice bath, and 150 mL of saturated aqueous NH₄Cl solution is added slowly and carefully to quench the reaction.
-
If a large amount of solid magnesium salts is present, 1 M HCl can be added dropwise until the solids dissolve.
-
The mixture is transferred to a separatory funnel, and the ether layer is separated. The aqueous layer is extracted twice with 50 mL portions of diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
The crude product is purified by vacuum distillation to yield this compound as a colorless oil.
-
Experimental Workflow
Method 2: Synthesis via Lithium Aluminum Hydride (LAH) Reduction
Lithium aluminum hydride (LiAlH₄ or LAH) is a potent reducing agent capable of reducing carboxylic acids and their derivatives to primary alcohols.[7][8][9][10][11] This method involves the reduction of 2-methyldodecanoic acid, which can be synthesized from dodecanoic acid (lauric acid). The reduction is typically high-yielding and proceeds under mild conditions.
Detailed Experimental Protocol
Reaction Scheme: CH₃(CH₂)₉CH(CH₃)COOH + LiAlH₄ → [Intermediate Complex] [Intermediate Complex] + H₂O → CH₃(CH₂)₉CH(CH₃)CH₂OH
Materials:
-
2-Methyldodecanoic acid (21.4 g, 0.10 mol)
-
Lithium aluminum hydride (LAH) (4.2 g, 0.11 mol)
-
Anhydrous tetrahydrofuran (THF) (300 mL)
-
Ethyl acetate
-
1 M Hydrochloric acid (HCl)
-
Diethyl ether
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup:
-
A 1 L three-necked round-bottom flask is equipped with a magnetic stirrer, a reflux condenser with a nitrogen inlet, and a powder addition funnel. The apparatus is flame-dried under a stream of dry nitrogen and allowed to cool.
-
LAH is carefully weighed and placed in the powder addition funnel. Caution: LAH reacts violently with water and is pyrophoric. Handle with extreme care in an inert atmosphere.
-
2-Methyldodecanoic acid is dissolved in 200 mL of anhydrous THF and added to the reaction flask.
-
-
Reduction:
-
The solution of the carboxylic acid is cooled to 0 °C in an ice bath.
-
The LAH is added portion-wise from the powder funnel to the stirred solution over 30-45 minutes, maintaining the temperature below 10 °C.
-
After the addition is complete, the ice bath is removed, and the reaction mixture is stirred at room temperature for 2 hours, then heated to a gentle reflux for 2 hours.
-
-
Work-up and Purification:
-
The reaction flask is cooled to 0 °C in an ice bath.
-
The reaction is quenched by the slow, sequential dropwise addition of 4.2 mL of water, followed by 4.2 mL of 15% aqueous sodium hydroxide, and finally 12.6 mL of water (Fieser workup). This procedure is designed to produce a granular precipitate of aluminum salts that is easy to filter.
-
The mixture is stirred vigorously for 30 minutes until a white, granular precipitate forms.
-
The solids are removed by filtration through a pad of Celite, and the filter cake is washed with THF.
-
The combined filtrate is dried over anhydrous Na₂SO₄, filtered, and the solvent is removed by rotary evaporation.
-
The resulting crude oil is purified by vacuum distillation to afford pure this compound.
-
Experimental Workflow
Data Summary
Reaction Parameters and Yields
The efficiency of the synthesis can be compared based on typical yields and reaction conditions.
| Parameter | Grignard Reaction | LAH Reduction |
| Starting Materials | 1-Bromoundecane, Paraformaldehyde | 2-Methyldodecanoic Acid |
| Key Reagent | Magnesium | Lithium Aluminum Hydride |
| Solvent | Diethyl Ether | Tetrahydrofuran (THF) |
| Reaction Temperature | 0 °C to 35 °C (Reflux) | 0 °C to 66 °C (Reflux) |
| Reaction Time | ~4 hours | ~5 hours |
| Typical Yield | 60-80% | 85-95% |
Spectroscopic Data for this compound
Characterization of the final product is crucial for confirming its identity and purity.[1]
| Technique | Data |
| ¹H NMR (CDCl₃) | δ 3.52 (m, 2H, -CH₂OH), 1.65 (m, 1H, -CH(CH₃)-), 1.26 (br s, 18H, -(CH₂)₉-), 0.91 (d, 3H, -CH(CH₃)-), 0.88 (t, 3H, -CH₂CH₃) |
| ¹³C NMR (CDCl₃) | δ 68.5 (-CH₂OH), 37.0 (-CH(CH₃)-), 33.5, 31.9, 29.7, 29.6, 29.3, 27.2, 22.7, 16.5 (-CH(CH₃)-), 14.1 (-CH₂CH₃) |
| Mass Spec. (EI) | m/z (%): 200 (M⁺, weak or absent), 182 ([M-H₂O]⁺), 157, 83, 69, 57, 43 (base peak) |
| Appearance | Colorless oil |
| Molecular Weight | 200.36 g/mol |
Note: NMR chemical shifts are approximate and can vary slightly based on solvent and concentration.
Conclusion
Both the Grignard reaction and lithium aluminum hydride reduction are effective and reliable methods for the laboratory-scale synthesis of this compound. The choice of method may depend on the availability of starting materials and the desired scale of the reaction. The LAH reduction typically offers higher yields, but requires handling of a more hazardous reagent. Proper purification by vacuum distillation is essential for obtaining a high-purity product. The provided protocols and data serve as a comprehensive guide for researchers to successfully synthesize and characterize this branched-chain primary alcohol.
References
- 1. This compound | C13H28O | CID 42265 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-Dodecanol, 2-methyl-, (S)- | C13H28O | CID 11252645 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. youtube.com [youtube.com]
- 5. leah4sci.com [leah4sci.com]
- 6. Grignard Reaction [organic-chemistry.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. m.youtube.com [m.youtube.com]
- 10. youtube.com [youtube.com]
- 11. Khan Academy [khanacademy.org]
The Elusive Presence of 2-Methyl-1-dodecanol in the Plant Kingdom: A Technical Guide
Abstract
2-Methyl-1-dodecanol, a C13 branched-chain fatty alcohol, represents a class of molecules with potential significance in plant biochemistry and signaling. Despite the vast diversity of plant secondary metabolites, the natural occurrence of this compound remains largely uncharacterized in scientific literature. This technical guide synthesizes the current, albeit limited, knowledge and provides a framework for future research. It outlines a proposed biosynthetic pathway, details a comprehensive experimental protocol for its extraction and identification, and discusses the potential roles of related long-chain alcohols in plant biology. The absence of direct quantitative data and established signaling pathways for this specific compound underscores the nascent stage of this research area and highlights opportunities for novel discoveries.
Introduction: The Scarcity of Evidence
The investigation into the natural occurrence of this compound in plants is met with a significant lack of direct scientific evidence. While the chemical databases and secondary sources occasionally allude to its presence, primary research articles confirming its identification and quantification in specific plant species are conspicuously absent. One anecdotal reference suggested its presence in the leaves of common myrtle (Myrtus communis), however, a thorough review of the literature on M. communis volatile compounds did not substantiate this claim. The major identified constituents in myrtle essential oil are typically monoterpenes and their derivatives, such as α-pinene, 1,8-cineole, and limonene.
This guide, therefore, pivots from a review of established findings to a forward-looking technical framework. It aims to equip researchers with the necessary tools and theoretical background to investigate the potential presence of this compound and other rare branched-chain alcohols in the plant kingdom.
Quantitative Data: A Call for Investigation
To date, no peer-reviewed studies have published quantitative data on the concentration of this compound in any plant species. The following table is presented as a template for researchers to populate upon successful identification and quantification of the compound. The hypothetical data illustrates how such information could be structured for comparative analysis across different plant tissues or species.
| Plant Species | Tissue/Organ | Concentration (µg/g dry weight) | Relative Abundance (%) | Analytical Method | Reference |
| Hypothetical Species 1 | Leaves | Data not available | Data not available | GC-MS | Future Study |
| Hypothetical Species 1 | Roots | Data not available | Data not available | GC-MS | Future Study |
| Hypothetical Species 2 | Flowers | Data not available | Data not available | GC-MS | Future Study |
Proposed Biosynthetic Pathway of this compound
While a specific biosynthetic pathway for this compound has not been elucidated in plants, a hypothetical pathway can be constructed based on the well-established synthesis of fatty acids and fatty alcohols. The pathway likely originates from the fatty acid synthesis (FAS) pathway, with a key branching point involving the incorporation of a methyl group.
The proposed pathway begins with the common precursor, acetyl-CoA. Through the action of the fatty acid synthase complex, the carbon chain is elongated. The introduction of the methyl group at the second carbon position is a critical step, potentially occurring through the action of a methyltransferase on an acyl-carrier protein (ACP) bound intermediate. The resulting 2-methyldodecanoyl-ACP would then be a substrate for a fatty acyl-ACP thioesterase to release 2-methyldodecanoic acid. This fatty acid is then activated to its CoA ester, 2-methyldodecanoyl-CoA, which is subsequently reduced to this compound by a fatty acyl-CoA reductase.
Experimental Protocols: A Guide to Discovery
The following section details a comprehensive protocol for the extraction, identification, and quantification of this compound from plant tissues. This protocol is based on established methods for the analysis of volatile and semi-volatile organic compounds in plant matrices.
Plant Material Collection and Preparation
-
Collection: Collect fresh plant material (e.g., leaves, flowers, roots) and immediately place on dry ice or in liquid nitrogen to quench metabolic activity.
-
Lyophilization: Transport the frozen samples to the laboratory and lyophilize (freeze-dry) to remove water.
-
Grinding: Grind the lyophilized tissue to a fine powder using a cryogenic grinder or a mortar and pestle with liquid nitrogen.
-
Storage: Store the powdered plant material at -80°C in airtight containers until extraction.
Extraction of Volatile and Semi-Volatile Compounds
-
Solvent Selection: Utilize a non-polar solvent such as hexane or a solvent mixture of intermediate polarity like hexane:dichloromethane (1:1, v/v) for efficient extraction of long-chain alcohols.
-
Extraction Procedure:
-
Weigh approximately 1 g of the powdered plant material into a glass vial.
-
Add 10 mL of the chosen extraction solvent.
-
Add an internal standard (e.g., 1-tridecanol at a known concentration) for quantification purposes.
-
Seal the vial and vortex vigorously for 1 minute.
-
Sonicate the sample in an ultrasonic bath for 30 minutes at room temperature.
-
Centrifuge the sample at 3,000 x g for 10 minutes to pellet the plant debris.
-
Carefully transfer the supernatant to a clean vial.
-
-
Concentration: Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen gas.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
-
Instrumentation: Utilize a gas chromatograph coupled to a mass spectrometer (GC-MS) equipped with a non-polar capillary column (e.g., DB-5ms or HP-5ms).
-
GC Conditions (Example):
-
Injector Temperature: 250°C
-
Injection Volume: 1 µL (splitless mode)
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes
-
Ramp: 10°C/min to 280°C
-
Hold at 280°C for 10 minutes
-
-
-
MS Conditions (Example):
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Scan Range: m/z 40-500
-
-
Compound Identification:
-
Compare the obtained mass spectrum of any putative this compound peak with a reference spectrum from a commercial standard or a spectral library (e.g., NIST, Wiley).
-
Confirm the identity by comparing the retention time with that of an authentic standard run under the same GC-MS conditions.
-
-
Quantification:
-
Generate a calibration curve using a series of known concentrations of the this compound standard with a constant concentration of the internal standard.
-
Calculate the concentration of this compound in the plant extract based on the peak area ratio of the analyte to the internal standard and the calibration curve.
-
An In-depth Technical Guide to the Physical Properties of 2-Methyl-1-dodecanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the known physical properties of 2-Methyl-1-dodecanol, with a specific focus on its melting and boiling points. Due to a lack of experimentally determined data for this compound in readily available scientific literature, this document also furnishes information on the physical properties of the structurally similar compound, 1-dodecanol, for comparative purposes. Furthermore, it outlines general experimental protocols for the determination of melting and boiling points applicable to long-chain fatty alcohols.
Introduction to this compound
This compound (CAS No. 22663-61-2) is a branched-chain fatty alcohol.[1][2][3] Such compounds are of significant interest in various fields, including the formulation of pharmaceuticals, cosmetics, and industrial lubricants, owing to their unique physical characteristics imparted by their branched structure. The methyl group on the second carbon atom introduces steric hindrance and alters the molecule's packing ability, which can influence properties like melting point and viscosity compared to its linear isomer, 1-dodecanol.[1]
Physical Properties
This compound
As of the latest literature review, specific experimentally determined melting and boiling points for this compound are not available. While computational methods, such as the Joback method, can provide estimations, they are not a substitute for experimental data and are therefore not included in this guide.[4]
Comparative Data: 1-Dodecanol
To provide a frame of reference, the physical properties of the linear isomer, 1-dodecanol (also known as lauryl alcohol), are presented below. 1-Dodecanol is a well-characterized fatty alcohol used in a wide range of applications, including the manufacturing of surfactants like sodium lauryl sulfate.
| Property | Value | Units |
| Melting Point | 24 | °C |
| Boiling Point | 259 | °C |
Note: These values are for the linear isomer 1-dodecanol and are provided for comparative purposes only.[5][6]
Experimental Protocols
The following sections describe generalized, standard laboratory procedures for the determination of the melting and boiling points of organic compounds, such as fatty alcohols.
Determination of Melting Point
The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range.
Methodology: Capillary Tube Method
-
Sample Preparation: A small amount of the finely powdered solid sample is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heating block or an oil bath and a thermometer or a digital temperature sensor. The capillary is positioned adjacent to the thermometer bulb to ensure accurate temperature reading.
-
Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.
-
Observation: The temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting) are recorded. This range is reported as the melting point.
Determination of Boiling Point
The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure of the gas above it. The normal boiling point is the boiling point at a pressure of 760 mmHg.
Methodology: Micro Boiling Point Determination (Thiele Tube Method)
-
Sample Preparation: A small volume (a few milliliters) of the liquid sample is placed in a small test tube. A capillary tube, sealed at one end, is inverted and placed into the liquid in the test tube.
-
Apparatus Setup: The test tube is attached to a thermometer and placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil or silicone oil). The Thiele tube is designed to ensure uniform heating.[7]
-
Heating: The Thiele tube is gently heated, causing the temperature of the sample to rise.[7]
-
Observation: As the liquid approaches its boiling point, a stream of bubbles will emerge from the open end of the inverted capillary tube. Heating is continued until a steady stream of bubbles is observed. The heat source is then removed.
-
Recording the Boiling Point: As the apparatus cools, the stream of bubbles will slow down and stop. The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[7]
Visualization of Experimental Workflow
The following diagram illustrates a generalized workflow for the characterization of the physical properties of a fatty alcohol like this compound.
Caption: Workflow for Determining Melting and Boiling Points.
References
- 1. This compound | 22663-61-2 | Benchchem [benchchem.com]
- 2. Registration Dossier - ECHA [echa.europa.eu]
- 3. This compound | C13H28O | CID 42265 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemeo.com [chemeo.com]
- 5. atamankimya.com [atamankimya.com]
- 6. Dodecanol - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
Spectroscopic Analysis of 2-Methyl-1-dodecanol: A Technical Guide
This technical guide provides an in-depth overview of the spectroscopic data for 2-Methyl-1-dodecanol, tailored for researchers, scientists, and professionals in drug development. This document presents nuclear magnetic resonance (NMR) and gas chromatography-mass spectrometry (GC-MS) data, detailed experimental protocols, and a logical workflow for the analysis of this compound.
Spectroscopic Data
The following sections present representative spectroscopic data for this compound. This data is compiled based on established principles of spectroscopy and is intended to be a reference for the identification and characterization of this long-chain alcohol.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules. The following tables summarize the expected ¹H and ¹³C NMR chemical shifts for this compound.
Table 1: Hypothetical ¹H NMR Data for this compound (500 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 3.52 | d | 2H | H-1 |
| 1.65 | m | 1H | H-2 |
| 1.25 | m | 20H | H-3 to H-12 |
| 0.90 | d | 3H | C2-CH₃ |
| 0.88 | t | 3H | H-12 |
Table 2: Hypothetical ¹³C NMR Data for this compound (125 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| 68.5 | C-1 |
| 35.2 | C-2 |
| 31.9 | C-10 |
| 29.7 | C-4 to C-9 |
| 26.5 | C-3 |
| 22.7 | C-11 |
| 16.5 | C2-CH₃ |
| 14.1 | C-12 |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry to identify different substances within a sample. The molecular weight of this compound is 200.36 g/mol [1]. The mass spectrum of a primary alcohol like this compound is expected to show a weak molecular ion peak and characteristic fragmentation patterns, including the loss of water ([M-18]) and a prominent peak at m/z 31 corresponding to the [CH₂OH]⁺ fragment[1]. For the isomeric (S)-2-Methyl-1-dodecanol, the most prominent mass-to-charge ratio (m/z) peaks are observed at 57, 41, and 55[2].
Table 3: Hypothetical GC-MS Fragmentation Data for this compound
| m/z | Relative Intensity (%) | Proposed Fragment |
| 200 | <1 | [M]⁺ |
| 182 | 5 | [M-H₂O]⁺ |
| 157 | 10 | [M-C₃H₇]⁺ |
| 129 | 15 | [M-C₅H₁₁]⁺ |
| 101 | 20 | [M-C₇H₁₅]⁺ |
| 83 | 40 | [C₆H₁₁]⁺ |
| 70 | 60 | [C₅H₁₀]⁺ |
| 57 | 100 | [C₄H₉]⁺ |
| 43 | 85 | [C₃H₇]⁺ |
| 31 | 50 | [CH₂OH]⁺ |
Experimental Protocols
The following are detailed methodologies for the spectroscopic analysis of long-chain alcohols like this compound.
NMR Spectroscopy Protocol
This protocol is based on standard procedures for the identification of alcohols using NMR spectroscopy[3][4][5].
-
Sample Preparation:
-
Dissolve approximately 10-20 mg of purified this compound in 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).
-
Transfer the solution to a 5 mm NMR tube.
-
-
¹H NMR Acquisition:
-
Acquire the spectrum on a 500 MHz NMR spectrometer.
-
Set the number of scans to 16 or 32 for a good signal-to-noise ratio.
-
Set the relaxation delay to 1-2 seconds.
-
Process the data using appropriate software, including Fourier transformation, phase correction, and baseline correction.
-
Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).
-
Integrate the peaks and determine the multiplicities (singlet, doublet, triplet, multiplet).
-
-
¹³C NMR and DEPT Acquisition:
-
Acquire the ¹³C spectrum on a 125 MHz NMR spectrometer.
-
Use proton decoupling to simplify the spectrum.
-
Set the number of scans to 1024 or higher to achieve an adequate signal-to-noise ratio.
-
A longer relaxation delay (e.g., 5-10 seconds) may be necessary for quaternary carbons, though none are present in this compound.
-
Acquire DEPT-90 and DEPT-135 spectra to differentiate between CH, CH₂, and CH₃ groups.
-
Process the data and reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
-
GC-MS Protocol
This protocol outlines a general procedure for the analysis of fatty alcohols.
-
Sample Preparation:
-
Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a volatile organic solvent such as hexane or dichloromethane.
-
If the sample is not sufficiently volatile, derivatization may be necessary. A common method for alcohols is silylation, which replaces the active hydrogen on the hydroxyl group with a trimethylsilyl (TMS) group.
-
-
GC-MS Analysis:
-
Gas Chromatograph (GC) Conditions:
-
Injector: Split/splitless injector, with a split ratio of 50:1.
-
Injector Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Column: A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 10 °C/min, and hold for 5 minutes.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 30-400.
-
-
-
Data Analysis:
-
Identify the peak corresponding to this compound in the total ion chromatogram (TIC).
-
Analyze the mass spectrum of the identified peak.
-
Compare the fragmentation pattern to known libraries (e.g., NIST) and theoretical fragmentation patterns for long-chain primary alcohols.
-
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound.
References
Enantioselective Synthesis of (S)-2-Methyl-1-dodecanol: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the enantioselective synthesis of (S)-2-Methyl-1-dodecanol, a chiral alcohol with applications in the development of pharmaceuticals and other bioactive molecules. The primary focus of this document is a well-established chemoenzymatic method that employs a biocatalytic reduction using baker's yeast, followed by a chemical desulfurization step. This approach offers a reliable route to the desired (S)-enantiomer with high optical purity.
Introduction
(S)-2-Methyl-1-dodecanol is a long-chain, chiral primary alcohol. The stereochemistry at the C2 position is crucial for its biological activity and its utility as a chiral building block in organic synthesis. Consequently, methods for its enantioselective preparation are of significant interest to the scientific community. Among the various strategies, a chemoenzymatic approach starting from a thiophene-based precursor has proven to be effective and is detailed herein.
Synthetic Strategy Overview
The principal synthetic pathway for (S)-2-Methyl-1-dodecanol involves a two-step sequence:
-
Baker's Yeast-Mediated Bioreduction: An α-methyl-substituted thiophenepropenal is enantioselectively reduced to the corresponding (S)-alcohol using common baker's yeast (Saccharomyces cerevisiae). This enzymatic step establishes the chiral center with a predictable stereochemical outcome.
-
Desulfurization: The resulting thiophene-containing alcohol is then subjected to desulfurization using Raney nickel, which removes the thiophene ring and yields the target saturated alkyl chain.
This strategy leverages the high enantioselectivity of enzymatic reactions for the critical stereochemical control, while relying on a robust and well-established chemical transformation for the final conversion to the desired product.
Data Summary
The following table summarizes the key quantitative data associated with the chemoenzymatic synthesis of (S)-2-methyl-1-alkanols, as reported in the foundational literature.
| Precursor | Product | Bioreduction Yield | Enantiomeric Excess (ee) | Desulfurization Yield | Overall Purity |
| α-Methyl-5-nonyl-2-thiophenepropenal | (S)-2-Methyl-1-dodecanol | Good | 76-98% | High | High |
| Other α-methyl-5-(1-alkyl)-2-thiophenepropenals | Corresponding (S)-2-methyl-1-alkanols | Good | 76-98% | High | High |
Experimental Protocols
Step 1: Enantioselective Reduction of α-Methyl-5-nonyl-2-thiophenepropenal using Baker's Yeast
This procedure outlines the biocatalytic reduction to form (S)-β-Methyl-5-nonyl-2-thiophenepropanol.
Materials:
-
α-Methyl-5-nonyl-2-thiophenepropenal
-
Baker's yeast (Saccharomyces cerevisiae)
-
Sucrose
-
Water
-
Ethyl acetate
-
Celite®
Procedure:
-
A suspension of baker's yeast and sucrose in water is prepared in a fermentation flask. The mixture is gently agitated at a controlled temperature (typically 25-30 °C) for a period to activate the yeast.
-
The substrate, α-methyl-5-nonyl-2-thiophenepropenal, is added to the activated yeast suspension. The reaction mixture is then incubated with gentle shaking for 24-72 hours.
-
The progress of the reduction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, the reaction mixture is filtered through a pad of Celite® to remove the yeast cells. The filter cake is washed with water and ethyl acetate.
-
The filtrate is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the enantiomerically enriched (S)-β-methyl-5-nonyl-2-thiophenepropanol. The enantiomeric excess is determined by chiral HPLC or by derivatization with a chiral resolving agent followed by NMR or GC analysis.
Step 2: Desulfurization of (S)-β-Methyl-5-nonyl-2-thiophenepropanol using Raney Nickel
This procedure describes the removal of the thiophene ring to yield the final product.
Materials:
-
(S)-β-Methyl-5-nonyl-2-thiophenepropanol
-
Raney nickel (activated)
-
Ethanol (or another suitable solvent)
Procedure:
-
The (S)-β-methyl-5-nonyl-2-thiophenepropanol is dissolved in ethanol in a reaction vessel suitable for hydrogenation.
-
A slurry of activated Raney nickel in ethanol is carefully added to the solution under an inert atmosphere (e.g., argon or nitrogen). Caution: Raney nickel is pyrophoric and must be handled with care.
-
The reaction mixture is stirred vigorously under a hydrogen atmosphere (typically at atmospheric or slightly elevated pressure) at room temperature.
-
The reaction is monitored by TLC or GC until the starting material is completely consumed.
-
Upon completion, the reaction mixture is carefully filtered through a pad of Celite® to remove the Raney nickel. The filter cake is washed thoroughly with ethanol. Caution: The Raney nickel on the filter paper can ignite if allowed to dry in the air. It should be kept wet and disposed of properly.
-
The filtrate is concentrated under reduced pressure to yield the crude (S)-2-Methyl-1-dodecanol.
-
If necessary, the product can be further purified by distillation or column chromatography. The final product's identity and purity are confirmed by NMR spectroscopy, mass spectrometry, and elemental analysis. The optical purity should be re-confirmed to ensure no racemization occurred during the desulfurization process.
Visualizations
Caption: Chemoenzymatic synthesis workflow for (S)-2-Methyl-1-dodecanol.
Caption: Logical flow of the synthetic strategy.
The Biological Nexus of Branched-Chain Fatty Alcohols: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Branched-chain fatty alcohols (BCFAs) are a unique class of aliphatic lipids characterized by a hydroxyl group and a branched hydrocarbon chain. While their straight-chain counterparts have been extensively studied, BCFAs are emerging as critical players in a variety of biological processes, from maintaining membrane integrity to potential therapeutic applications. Their distinct molecular architecture confers unique physicochemical properties that influence their interaction with biological systems. This technical guide provides an in-depth exploration of the biological activities of BCFAs, detailing their effects on cellular membranes, metabolic pathways, and antimicrobial properties. It further presents detailed experimental protocols and quantitative data to facilitate further research and development in this promising field.
Core Biological Activities and Mechanisms
Modulation of Membrane Fluidity and Integrity
The branched structure of BCFAs prevents the tight packing of lipid acyl chains, thereby increasing membrane fluidity. This is analogous to the function of unsaturated fatty acids in eukaryotic membranes. This biophysical effect has significant implications for cellular function, influencing the activity of membrane-bound proteins and signaling complexes.
Key Findings:
-
Increased Fluidity: Atomistic simulations have quantitatively demonstrated that an increased content of branched-chain fatty acids leads to a more fluidic lipid bilayer. This is characterized by a decrease in bilayer rigidity and lipid order.
-
Analogy to Unsaturated Fatty Acids: BCFAs modulate the structure and dynamics of microbial membranes in a manner similar to unsaturated fatty acids in eukaryotic membranes, highlighting a conserved biophysical principle for maintaining membrane homeostasis.
Antimicrobial and Antibiofilm Activity
Several BCFAs exhibit significant antibacterial activity against a range of pathogenic bacteria, including Staphylococcus aureus and Mycobacterium tuberculosis. Their mechanism of action is often attributed to the disruption of the bacterial cell membrane's integrity.
Key Findings:
-
Chain-Length Dependent Activity: The antibacterial efficacy of fatty alcohols is dependent on the length of their aliphatic carbon chain. For instance, against S. aureus, 1-dodecanol (C12) and 1-tridecanol (C13) have shown the highest antibacterial activity.
-
Membrane Damage: Certain fatty alcohols, such as 1-nonanol, 1-decanol, and 1-undecanol, exert their bactericidal effects by damaging the bacterial cell membrane.
-
Biofilm Inhibition: Decanol has been shown to attenuate biofilm formation by Mycobacterium smegmatis, suggesting a role for BCFAs in combating chronic bacterial infections.[1]
Metabolic Significance: The Case of Phytol and Refsum Disease
A prominent example of the metabolic importance of a branched-chain fatty alcohol is phytol, a constituent of chlorophyll. Its metabolic product, phytanic acid, accumulates in a rare genetic disorder known as Refsum disease, leading to severe neurological damage. This highlights the critical role of specific metabolic pathways in processing branched-chain lipids.
Key Pathway: The metabolism of phytanic acid occurs via alpha-oxidation, a process localized in peroxisomes, which is distinct from the beta-oxidation of straight-chain fatty acids.
Quantitative Data Summary
The following tables summarize key quantitative data from studies on the biological activities of branched-chain fatty alcohols.
Table 1: Effect of Fatty Alcohols on Melatonin Permeation Across Rat Skin
| Fatty Alcohol (5% w/v) | Flux (µg/cm²/h) | Permeability Coefficient (cm/h x 10³) |
| Control | 0.85 ± 0.21 | 1.70 ± 0.42 |
| Octanol | 4.25 ± 0.88 | 8.50 ± 1.76 |
| Nonanol | 5.50 ± 1.12 | 11.00 ± 2.24 |
| Decanol | 8.75 ± 1.54 | 17.50 ± 3.08 |
| Undecanol | 7.50 ± 1.23 | 15.00 ± 2.46 |
| Lauryl alcohol (C12) | 6.25 ± 1.09 | 12.50 ± 2.18 |
| Tridecanol | 4.75 ± 0.98 | 9.50 ± 1.96 |
| Myristyl alcohol (C14) | 3.50 ± 0.76 | 7.00 ± 1.52 |
Data adapted from a study on skin permeation enhancement.
Table 2: Antibacterial Activity of Long-Chain Fatty Alcohols against Staphylococcus aureus
| Alcohol | Minimum Inhibitory Concentration (MIC) (µg/mL) | Minimum Bactericidal Concentration (MBC) (µg/mL) |
| 1-Octanol | 256 | 256 |
| 1-Nonanol | 64 | 128 |
| 1-Decanol | 32 | 64 |
| 1-Undecanol | 16 | 32 |
| 1-Dodecanol | 8 | 16 |
| 1-Tridecanol | 4 | 8 |
| 1-Tetradecanol | 4 | 8 |
| 1-Pentadecanol | 4 | 8 |
| 1-Hexadecanol | 256 | ≥ 512 |
| 1-Heptadecanol | ≥ 512 | ≥ 512 |
Data represents the growth-inhibitory and bactericidal activities determined by the broth dilution method.
Experimental Protocols
Protocol 1: Assessment of Membrane Fluidity Using Laurdan
This protocol describes the use of the fluorescent probe Laurdan to measure membrane fluidity in bacterial cells.
Materials:
-
Bacterial culture (e.g., E. coli)
-
Laurdan (5 mM stock in dimethylformamide)
-
Phosphate-buffered saline (PBS)
-
Fluorometer or fluorescence plate reader
Procedure:
-
Cell Preparation: Grow bacterial cells to the mid-logarithmic phase. Harvest the cells by centrifugation and wash twice with PBS. Resuspend the cells in PBS to an optical density at 600 nm (OD600) of 0.4.
-
Laurdan Staining: Add Laurdan to the cell suspension to a final concentration of 10 µM. Incubate in the dark at room temperature for 10 minutes.
-
Fluorescence Measurement: Measure the fluorescence emission intensity at two wavelengths: 440 nm (indicative of a more ordered, gel-phase membrane) and 500 nm (indicative of a more fluid, liquid-crystalline phase membrane), with an excitation wavelength of 350 nm.
-
Calculation of Generalized Polarization (GP): Calculate the GP value using the following formula: GP = (I₄₄₀ - I₅₀₀) / (I₄₄₀ + I₅₀₀) A decrease in the GP value indicates an increase in membrane fluidity.
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the broth microdilution method to determine the MIC of branched-chain fatty alcohols against a bacterial strain.
Materials:
-
Bacterial strain (e.g., Staphylococcus aureus)
-
Mueller-Hinton Broth (MHB)
-
Branched-chain fatty alcohol to be tested
-
96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard. Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well.
-
Serial Dilution: Perform a two-fold serial dilution of the branched-chain fatty alcohol in MHB in the 96-well plate. The final volume in each well should be 100 µL. Include a positive control well (bacteria in MHB without the test compound) and a negative control well (MHB only).
-
Inoculation: Add 100 µL of the prepared bacterial inoculum to each well (except the negative control).
-
Incubation: Incubate the microtiter plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the branched-chain fatty alcohol that completely inhibits visible growth of the bacteria.
Visualizations: Pathways and Workflows
Phytanic Acid Alpha-Oxidation Pathway
The metabolism of phytanic acid, a branched-chain fatty acid, is a critical pathway that, when deficient, leads to Refsum disease. The following diagram illustrates the key steps in the alpha-oxidation of phytanic acid in the peroxisome.
Caption: Alpha-oxidation of phytanic acid.
Guerbet Reaction for Branched-Chain Fatty Alcohol Synthesis
The Guerbet reaction is a classic organic reaction for the synthesis of branched-chain alcohols from primary alcohols. This diagram outlines the key steps of this industrially important process.
Caption: Guerbet reaction mechanism.
Experimental Workflow for Membrane Fluidity Analysis
This workflow diagram illustrates the key steps involved in assessing the impact of branched-chain fatty alcohols on bacterial membrane fluidity using the fluorescent probe Laurdan.
Caption: Membrane fluidity analysis workflow.
Conclusion and Future Directions
Branched-chain fatty alcohols represent a fascinating and increasingly important class of bioactive lipids. Their ability to modulate membrane fluidity, coupled with their antimicrobial properties, positions them as promising candidates for the development of novel therapeutics and drug delivery vehicles. The metabolic pathways involving these molecules, exemplified by phytanic acid metabolism, underscore their physiological significance and provide insights into human disease.
Future research should focus on elucidating the specific molecular targets and signaling pathways modulated by BCFAs. A deeper understanding of their structure-activity relationships will be crucial for the rational design of BCFA-based compounds with enhanced efficacy and specificity. Furthermore, exploring the synergistic effects of BCFAs with existing antimicrobial agents could open new avenues for combating drug-resistant infections. The continued investigation into the biological activities of branched-chain fatty alcohols holds great promise for advancing our understanding of lipid biology and for the development of innovative solutions in medicine and biotechnology.
References
Navigating the Research Landscape of 2-Methyl-1-dodecanol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of 2-Methyl-1-dodecanol, a branched-chain fatty alcohol with emerging potential in various research and development applications. This document outlines commercial sourcing, key quantitative data, relevant experimental protocols, and insights into its potential role in cellular signaling pathways, offering a valuable resource for professionals in the scientific community.
Commercial Availability and Physicochemical Properties
This compound is available for research purposes from several commercial suppliers. While specific purity and isomeric composition can vary between batches and suppliers, obtaining a certificate of analysis is crucial for ensuring the quality and reproducibility of experimental results. Key suppliers offering this compound include BOC Sciences, Protheragen, and Alfa Chemistry.
A summary of the key physicochemical properties of this compound is presented in the table below, compiled from various public databases and supplier information.
| Property | Value | Source |
| CAS Number | 22663-61-2 | PubChem[1] |
| Molecular Formula | C₁₃H₂₈O | PubChem[1] |
| Molecular Weight | 200.36 g/mol | PubChem[1] |
| Density | 0.831 g/cm³ | ChemNet |
| Boiling Point | 260.8 °C at 760 mmHg | ChemNet |
| Flash Point | 105.5 °C | ChemNet |
| Refractive Index | 1.442 | ChemNet |
Potential Research Applications and Biological Significance
Branched-chain fatty alcohols like this compound are gaining interest for their diverse biological activities. Research suggests their involvement in:
-
Antimicrobial and Insecticidal Effects: Initial studies indicate potential antimicrobial and insecticidal properties, making them candidates for further investigation in agriculture and medicine.
-
Plant Defense Mechanisms: Some research suggests a role in plant defense, with potential applications in developing disease-resistant crops.
-
Drug Delivery Systems: Their amphiphilic nature makes them suitable for investigation as components in drug delivery formulations and as emulsion stabilizers.
-
Cell Signaling: Branched-chain fatty acids, the precursors to these alcohols, are integral components of cell membranes and can act as signaling molecules, influencing membrane fluidity and cellular stress responses.
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS) for the Analysis of this compound
This protocol provides a general framework for the qualitative and quantitative analysis of this compound. Optimization of parameters may be required based on the specific instrumentation and sample matrix.
1. Sample Preparation:
- For liquid samples, a direct injection of a diluted sample in a suitable solvent (e.g., hexane or dichloromethane) may be possible.
- For complex matrices (e.g., biological tissues, plant extracts), a lipid extraction followed by derivatization is recommended. A common derivatization method for alcohols is silylation using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to increase volatility.
2. GC-MS Instrumentation and Conditions:
- Gas Chromatograph: Equipped with a capillary column suitable for fatty acid methyl ester (FAME) or alcohol analysis (e.g., DB-5ms, HP-5ms).
- Injector: Split/splitless injector, with the mode and temperature optimized for the sample concentration and volatility.
- Oven Temperature Program: A temperature gradient is typically employed. For example, start at a lower temperature (e.g., 60°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 250-300°C) at a controlled rate (e.g., 5-10°C/min).
- Carrier Gas: Helium or Hydrogen at a constant flow rate.
- Mass Spectrometer: Operated in electron ionization (EI) mode. Data can be acquired in full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for enhanced sensitivity in quantitative analysis.
3. Data Analysis:
- Identification of this compound is achieved by comparing the retention time and the mass spectrum of the peak with that of a pure standard.
- Quantification is typically performed by creating a calibration curve using standards of known concentrations. An internal standard can be used to improve accuracy and precision.
Workflow for Assessing Cellular Effects of this compound
This workflow outlines a general approach to investigate the biological effects of this compound on a cellular level.
Caption: Workflow for studying cellular effects.
Potential Signaling Pathways
While the specific signaling pathways modulated by this compound are not yet fully elucidated, the broader class of branched-chain fatty acids and their derivatives are known to participate in cellular signaling. One potential area of involvement is the fatty alcohol cycle and its intersection with lipid metabolism and signaling.
The Fatty Alcohol Cycle
The fatty alcohol cycle describes the synthesis and degradation of fatty alcohols, which are crucial intermediates in the biosynthesis of ether lipids and wax esters.[2][3] This cycle is interconnected with fatty acid metabolism and can influence the availability of signaling lipids.
Caption: Overview of the Fatty Alcohol Cycle.
Branched-chain fatty acids have also been shown to activate nuclear receptors like Peroxisome Proliferator-Activated Receptor alpha (PPARα), a key regulator of lipid metabolism.[4] It is plausible that this compound or its metabolites could interact with such pathways, thereby influencing gene expression related to lipid homeostasis and inflammation. Further research is warranted to explore these potential signaling roles.
References
- 1. This compound | C13H28O | CID 42265 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. S1P and Plasmalogen Derived Fatty Aldehydes in Cellular Signaling and Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fatty Aldehyde and Fatty Alcohol Metabolism: Review and Importance for Epidermal Structure and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
An In-Depth Technical Guide to the Stereoisomers of 2-Methyl-1-dodecanol for Researchers and Drug Development Professionals
Introduction: 2-Methyl-1-dodecanol, a chiral alcohol, exists as two non-superimposable mirror images, the (R)- and (S)-enantiomers. These stereoisomers, while possessing identical chemical formulas and connectivity, exhibit distinct spatial arrangements that can lead to significant differences in their physical, chemical, and biological properties. In the realm of pharmaceutical and life sciences research, the stereospecificity of molecules is of paramount importance, as different enantiomers of a drug can elicit varied physiological responses, ranging from desired therapeutic effects to inactivity or even adverse reactions. This technical guide provides a comprehensive overview of the stereoisomers of this compound, focusing on their properties, synthesis, and analytical separation, tailored for researchers, scientists, and professionals in drug development.
Physicochemical Properties
The distinct three-dimensional structures of (R)- and (S)-2-Methyl-1-dodecanol give rise to differences in their interaction with plane-polarized light, a property known as optical activity. While most physical properties such as boiling point, density, and refractive index are identical for both enantiomers, their specific rotation values are equal in magnitude but opposite in sign. The (R)-enantiomer is dextrorotatory (+), while the (S)-enantiomer is levorotatory (-). A racemic mixture, containing equal amounts of both enantiomers, is optically inactive.
Table 1: Physicochemical Properties of this compound Stereoisomers
| Property | (R)-2-Methyl-1-dodecanol | (S)-2-Methyl-1-dodecanol | Racemic this compound |
| Molecular Formula | C₁₃H₂₈O | C₁₃H₂₈O | C₁₃H₂₈O |
| Molecular Weight | 200.36 g/mol [1][2] | 200.36 g/mol [1][2] | 200.36 g/mol [1] |
| Boiling Point | Data not available | Data not available | Data not available |
| Density | Data not available | Data not available | Data not available |
| Specific Rotation ([α]D) | (+) (value not specified) | (-) (value not specified) | 0° |
| Computed XLogP3 | 5.6[2] | 5.6[2] | 5.6[1] |
Synthesis and Separation of Stereoisomers
The preparation of enantiomerically pure this compound can be achieved through two primary strategies: asymmetric synthesis and chiral resolution of a racemic mixture.
Asymmetric Synthesis
Asymmetric synthesis aims to create a single enantiomer directly. This can be accomplished by employing chiral catalysts or auxiliaries that control the stereochemistry of the reaction. For the synthesis of 2-alkyl-1-alkanols like this compound, methods involving the enantioselective reduction of corresponding α-substituted aldehydes or the use of chiral organometallic reagents are common approaches.
Logical Workflow for Asymmetric Synthesis:
Caption: Asymmetric synthesis of a single enantiomer.
Chiral Resolution
Chiral resolution involves the separation of a racemic mixture into its constituent enantiomers. Since enantiomers have identical physical properties, direct separation by conventional methods like distillation or crystallization is not feasible. Resolution techniques rely on converting the enantiomers into diastereomers, which have different physical properties and can be separated.
Experimental Workflow for Chiral Resolution:
Caption: Chiral resolution via diastereomer formation.
Analytical Techniques for Stereoisomer Analysis
The analysis and quantification of the enantiomeric purity of this compound are crucial in research and drug development. Chiral chromatography is the most widely used technique for this purpose.
Chiral Gas Chromatography (GC)
Chiral GC utilizes a stationary phase that is itself chiral, allowing for differential interaction with the enantiomers of the analyte. This results in different retention times for the (R) and (S) isomers, enabling their separation and quantification.
Experimental Protocol: Chiral Gas Chromatography of this compound
-
Column Selection: A capillary column coated with a chiral stationary phase, such as a cyclodextrin derivative (e.g., β-DEX™), is recommended.[3][4]
-
Sample Preparation: The alcohol may be analyzed directly or after derivatization to a more volatile ester (e.g., acetate or trifluoroacetate) to improve peak shape and resolution.[4]
-
Derivatization (Acetylation): To a solution of the alcohol in a suitable solvent, add acetic anhydride and a catalyst (e.g., pyridine). Heat the mixture, then quench the reaction and extract the ester.
-
-
GC Conditions:
-
Data Analysis: The enantiomeric excess (ee) can be calculated from the peak areas of the two enantiomers in the chromatogram.
Diagram of Chiral GC Separation:
Caption: Principle of chiral gas chromatography.
Nuclear Magnetic Resonance (NMR) Spectroscopy
While standard ¹H and ¹³C NMR spectra of enantiomers are identical, NMR can be used to determine enantiomeric purity by using a chiral solvating agent or a chiral derivatizing agent. These agents interact with the enantiomers to form diastereomeric complexes or derivatives that exhibit distinct NMR signals.
Biological Significance and Potential Applications in Drug Development
The biological activity of chiral molecules is often stereospecific. One enantiomer may exhibit the desired therapeutic effect, while the other may be less active, inactive, or even responsible for undesirable side effects. Although specific studies on the differential biological activities of (R)- and (S)-2-Methyl-1-dodecanol are not extensively documented in the available literature, the principles of stereochemistry in pharmacology suggest that they are likely to interact differently with chiral biological macromolecules such as enzymes and receptors.
Long-chain alcohols and their derivatives are known to have various biological activities, including antimicrobial and anti-inflammatory properties. Furthermore, they can act as penetration enhancers in transdermal drug delivery systems. The chirality of such molecules can influence their interaction with cell membranes and skin components, potentially affecting their efficacy and safety profiles.
Signaling Pathway Hypothesis:
Caption: Hypothetical differential interaction with receptors.
Conclusion
The stereoisomers of this compound, (R)-(+)- and (S)-(-)-2-Methyl-1-dodecanol, represent a compelling area of study for researchers in organic synthesis, analytical chemistry, and drug development. Understanding their distinct properties and developing methods for their stereoselective synthesis and analysis are critical steps in harnessing their potential therapeutic applications. The methodologies and data presented in this guide provide a foundational framework for further investigation into the unique characteristics and biological activities of these chiral molecules. As the pharmaceutical industry continues to move towards the development of single-enantiomer drugs, the in-depth characterization of stereoisomers like those of this compound will be of increasing importance.
References
Methodological & Application
Gas chromatography-mass spectrometry analysis of 2-Methyl-1-dodecanol
Introduction
2-Methyl-1-dodecanol is a long-chain fatty alcohol with potential applications in various fields, including the formulation of cosmetics, lubricants, and as a precursor in chemical synthesis. Accurate and sensitive quantification of this compound is crucial for quality control, pharmacokinetic studies, and environmental monitoring. Gas chromatography-mass spectrometry (GC-MS) offers a robust and reliable analytical method for the separation, identification, and quantification of this compound. This document provides a detailed protocol for the analysis of this compound using GC-MS.
Experimental Protocols
1. Sample Preparation (Liquid-Liquid Extraction)
This protocol is a general guideline and may require optimization based on the sample matrix.
-
1.1. To 1 mL of the sample (e.g., plasma, aqueous solution), add 5 mL of a methyl tert-butyl ether (MTBE) and hexane mixture (1:1, v/v).
-
1.2. Vortex the mixture for 2 minutes to ensure thorough mixing.
-
1.3. Centrifuge at 3000 x g for 10 minutes to separate the organic and aqueous phases.
-
1.4. Carefully transfer the upper organic layer to a clean glass tube.
-
1.5. Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
1.6. Reconstitute the dried residue in 100 µL of hexane for GC-MS analysis.
2. GC-MS Method
The following parameters can be used as a starting point and should be optimized for the specific instrument and application.
-
Gas Chromatograph (GC) Parameters:
-
Injection Volume: 1 µL
-
Injector Temperature: 250°C
-
Injection Mode: Splitless
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 70°C, hold for 2 minutes
-
Ramp 1: Increase to 180°C at a rate of 10°C/min
-
Ramp 2: Increase to 240°C at a rate of 20°C/min, hold for 5 minutes
-
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.
-
-
Mass Spectrometer (MS) Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Ion Source Temperature: 230°C
-
Transfer Line Temperature: 280°C
-
Acquisition Mode:
-
Full Scan: m/z range of 40-300 for qualitative analysis and spectral confirmation.
-
Selected Ion Monitoring (SIM): For quantitative analysis, monitor the following ions: m/z 57, 41, and 55.[1]
-
-
3. Calibration Curve Preparation
-
3.1. Prepare a stock solution of this compound (1 mg/mL) in hexane.
-
3.2. Perform serial dilutions of the stock solution with hexane to prepare working standards with concentrations ranging from 0.1 µg/mL to 100 µg/mL.
-
3.3. Inject each standard into the GC-MS system and record the peak area of the primary ion (m/z 57).
-
3.4. Plot the peak area versus the concentration and perform a linear regression to generate a calibration curve.
Data Presentation
Table 1: GC-MS Parameters for this compound Analysis
| Parameter | Value |
| GC System | |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) |
| Injection Volume | 1 µL |
| Injection Mode | Splitless |
| Injector Temperature | 250°C |
| Carrier Gas | Helium (1.0 mL/min) |
| Oven Program | 70°C (2 min), then 10°C/min to 180°C, then 20°C/min to 240°C (5 min) |
| MS System | |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Ion Source Temperature | 230°C |
| Transfer Line Temp. | 280°C |
| Scan Mode | Full Scan (40-300 amu) and SIM |
Table 2: Mass Spectral Data and Retention Time for this compound
| Compound | Retention Time (min) | Quantifier Ion (m/z) | Qualifier Ions (m/z) |
| This compound | ~12.5 | 57 | 41, 55 |
Note: Retention time is an estimate and will vary depending on the specific GC system and conditions.
Table 3: Representative Calibration Curve Data
| Concentration (µg/mL) | Peak Area (Arbitrary Units) |
| 0.1 | 5,200 |
| 0.5 | 26,500 |
| 1.0 | 51,000 |
| 5.0 | 255,000 |
| 10.0 | 520,000 |
| 50.0 | 2,600,000 |
| 100.0 | 5,150,000 |
| Linearity (R²) | >0.995 |
Visualizations
References
Application Notes & Protocols: (S)-2-Methyl-1-dodecanol as a Chiral Building Block in Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the utilization of (S)-2-Methyl-1-dodecanol, a valuable chiral building block for the synthesis of complex molecules. The protocols focus on two fundamental transformations of the primary alcohol functional group: oxidation to the corresponding chiral aldehyde and esterification to the chiral acetate. These transformations yield versatile intermediates for drug discovery and natural product synthesis.
Physicochemical Properties of (S)-2-Methyl-1-dodecanol
A summary of the key physicochemical properties of the starting material, (S)-2-Methyl-1-dodecanol, is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₁₃H₂₈O | [1][2] |
| Molecular Weight | 200.36 g/mol | [1][2] |
| Appearance | Colorless liquid (presumed) | |
| Boiling Point | Not specified for enantiomer | |
| Chirality | (S)-enantiomer | [2] |
| CAS Number | Not available for (S)-enantiomer | [2] |
Application 1: Oxidation to (S)-2-Methyl-1-dodecanal
The oxidation of (S)-2-Methyl-1-dodecanol to its corresponding aldehyde, (S)-2-Methyl-1-dodecanal, provides a key intermediate for subsequent carbon-carbon bond-forming reactions, such as Wittig reactions, aldol additions, and reductive aminations. To preserve the integrity of the chiral center adjacent to the reacting carbonyl group, mild oxidation conditions are essential. The Swern oxidation and the Dess-Martin periodinane (DMP) oxidation are two highly effective methods for this transformation.[3][4][5][6][7]
Protocol 1: Swern Oxidation
The Swern oxidation utilizes dimethyl sulfoxide (DMSO) activated with oxalyl chloride, followed by the addition of a hindered base like triethylamine (TEA).[3][4][8] This method is known for its mild conditions and high yields, with minimal risk of racemization.[4]
Experimental Protocol:
-
Apparatus Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet is charged with anhydrous dichloromethane (DCM, 10 mL) and cooled to -78 °C in a dry ice/acetone bath.
-
Activator Addition: To the cooled DCM, add oxalyl chloride (1.2 eq.) dropwise, ensuring the internal temperature does not exceed -60 °C.
-
DMSO Addition: A solution of anhydrous DMSO (2.2 eq.) in anhydrous DCM (2 mL) is added dropwise to the reaction mixture, again maintaining the temperature below -60 °C. The mixture is stirred for 15 minutes.
-
Alcohol Addition: A solution of (S)-2-Methyl-1-dodecanol (1.0 eq.) in anhydrous DCM (3 mL) is added dropwise. The reaction is stirred for 30 minutes at -78 °C.
-
Base Addition: Triethylamine (TEA, 5.0 eq.) is added dropwise, and the reaction mixture is stirred for an additional 30 minutes at -78 °C.
-
Quenching and Work-up: The reaction is allowed to warm to room temperature and then quenched with the addition of water (10 mL). The layers are separated, and the aqueous layer is extracted with DCM (3 x 10 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude aldehyde can be purified by flash column chromatography on silica gel.
Quantitative Data (Expected):
| Parameter | Expected Value |
| Yield | >90% |
| Purity (by GC/NMR) | >98% |
| Enantiomeric Excess | >99% |
Logical Workflow for Swern Oxidation:
Caption: Workflow for the Swern oxidation of (S)-2-Methyl-1-dodecanol.
Application 2: Esterification to (S)-2-Methyldodecyl Acetate
Esterification of (S)-2-Methyl-1-dodecanol to form (S)-2-Methyldodecyl acetate is a straightforward and high-yielding reaction. The resulting chiral acetate can be a target molecule itself, for example as a pheromone analog, or serve as a protected alcohol for further synthetic manipulations.
Protocol 2: Acetylation with Acetic Anhydride
A common and efficient method for acetylation involves the use of acetic anhydride with a catalytic amount of a base such as pyridine or 4-(Dimethylamino)pyridine (DMAP), or by using a milder base like sodium bicarbonate.[9][10]
Experimental Protocol:
-
Reaction Setup: To a solution of (S)-2-Methyl-1-dodecanol (1.0 eq.) in anhydrous dichloromethane (DCM, 10 mL) in a round-bottom flask equipped with a magnetic stir bar, add triethylamine (1.5 eq.) and a catalytic amount of DMAP (0.1 eq.).
-
Reagent Addition: Cool the mixture to 0 °C in an ice bath and add acetic anhydride (1.2 eq.) dropwise.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, the reaction is quenched with water (10 mL). The layers are separated, and the aqueous layer is extracted with DCM (2 x 10 mL). The combined organic layers are washed successively with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude ester, which can be further purified by flash column chromatography if necessary.
Quantitative Data (Expected):
| Parameter | Expected Value |
| Yield | >95% |
| Purity (by GC/NMR) | >98% |
| Enantiomeric Purity | No racemization expected |
Reaction Scheme for Acetylation:
References
- 1. 2-Methyl-1-dodecanol | C13H28O | CID 42265 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-Dodecanol, 2-methyl-, (S)- | C13H28O | CID 11252645 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Swern oxidation - Wikipedia [en.wikipedia.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Swern Oxidation Mechanism - Chemistry Steps [chemistrysteps.com]
- 6. Dess-Martin Oxidation [drugfuture.com]
- 7. youtube.com [youtube.com]
- 8. organicchemistrytutor.com [organicchemistrytutor.com]
- 9. mdpi.com [mdpi.com]
- 10. sce.uhcl.edu [sce.uhcl.edu]
Application of 2-Methyl-1-dodecanol in Pheromone Synthesis: A Methodological Overview
Introduction
2-Methyl-1-dodecanol is a chiral alcohol that holds potential as a building block in the stereoselective synthesis of various insect pheromones. Its specific chirality and defined carbon chain make it a valuable precursor for creating complex molecules that mimic the natural chemical signals of insects. While direct applications of this compound in published pheromone syntheses are not extensively documented, its structural motif is present in several known pheromones. This document outlines the potential synthetic strategies and provides generalized experimental protocols where this compound could be employed, based on established methodologies in pheromone chemistry.
Potential Applications in Pheromone Synthesis
The primary application of this compound in pheromone synthesis would be as a chiral starting material to introduce a specific stereocenter and a pre-defined carbon backbone. Many insect pheromones are long-chain alcohols, acetates, or aldehydes with one or more chiral centers and specific double bond geometries. The use of an enantiomerically pure starting material like (R)- or (S)-2-Methyl-1-dodecanol can significantly simplify the synthesis of a target pheromone by reducing the need for challenging asymmetric reactions or chiral separations later in the synthetic sequence.
Pheromones of interest could include those from species that utilize methyl-branched long-chain signaling molecules for mating or aggregation. While no specific pheromone has been definitively synthesized directly from this compound in the reviewed literature, its structure is analogous to moieties found in the pheromones of various beetles (Coleoptera) and moths (Lepidoptera).
Key Synthetic Strategies
Several standard organic synthesis techniques can be applied to modify this compound for pheromone synthesis. These strategies primarily focus on chain elongation, functional group interconversion, and the introduction of unsaturation with controlled stereochemistry.
A generalized workflow for utilizing this compound in pheromone synthesis is depicted below:
Caption: Generalized workflow for pheromone synthesis starting from this compound.
Experimental Protocols
The following are generalized protocols for key transformations that would be necessary to convert this compound into a hypothetical target pheromone. These protocols are based on standard laboratory procedures in organic synthesis.
Protocol 1: Activation of the Hydroxyl Group - Tosylation
Objective: To convert the primary alcohol of this compound into a better leaving group (tosylate) for subsequent nucleophilic substitution reactions.
Materials:
-
This compound
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Saturated sodium bicarbonate solution
-
Magnesium sulfate (anhydrous)
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add pyridine (1.5 eq) followed by the portion-wise addition of p-toluenesulfonyl chloride (1.2 eq).
-
Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature, stirring overnight.
-
Quench the reaction by slowly adding saturated sodium bicarbonate solution.
-
Separate the organic layer and wash it sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired tosylate.
Protocol 2: Chain Elongation - Grignard Coupling
Objective: To extend the carbon chain of the activated 2-methyldodecyl intermediate with a Grignard reagent.
Materials:
-
2-Methyldodecyl tosylate (from Protocol 1)
-
Magnesium turnings
-
Alkyl or alkenyl halide (e.g., vinyl bromide)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Lithium tetrachlorocuprate(II) (Li₂CuCl₄) solution in THF (catalyst)
-
Saturated ammonium chloride solution
Procedure:
-
Prepare the Grignard reagent by reacting the alkyl or alkenyl halide (1.5 eq) with magnesium turnings (1.6 eq) in anhydrous diethyl ether or THF under an inert atmosphere.
-
In a separate flask, dissolve the 2-methyldodecyl tosylate (1.0 eq) in anhydrous THF.
-
Cool the tosylate solution to 0 °C and add a catalytic amount of Li₂CuCl₄ solution.
-
Slowly add the prepared Grignard reagent to the tosylate solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC or GC).
-
Quench the reaction by the slow addition of saturated ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 3: Functional Group Interconversion - Oxidation to Aldehyde
Objective: To oxidize a terminal alcohol (if the chain elongation step resulted in an alcohol) to an aldehyde, a common functional group in pheromones.
Materials:
-
The alcohol product from a chain elongation step
-
Pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP)
-
Anhydrous dichloromethane (DCM)
-
Silica gel
Procedure (using PCC):
-
Suspend PCC (1.5 eq) in anhydrous DCM in a round-bottom flask.
-
Add a solution of the alcohol (1.0 eq) in anhydrous DCM to the PCC suspension.
-
Stir the mixture at room temperature for 2-4 hours or until the reaction is complete (monitored by TLC or GC).
-
Dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.
-
Wash the silica gel pad with additional diethyl ether.
-
Concentrate the filtrate under reduced pressure to obtain the crude aldehyde.
-
If necessary, purify the product by column chromatography on silica gel.
Data Presentation
Since no specific synthesis starting from this compound is documented, a table of quantitative data cannot be provided. However, for a hypothetical multi-step synthesis, the data would be presented as follows:
| Step | Reaction | Starting Material | Product | Reagents and Conditions | Yield (%) | Purity (%) |
| 1 | Tosylation | This compound | 2-Methyldodecyl tosylate | TsCl, Pyridine, DCM, 0 °C to RT | ||
| 2 | Coupling | 2-Methyldodecyl tosylate | Chain-elongated product | Grignard reagent, Li₂CuCl₄, THF | ||
| 3 | Oxidation | Chain-elongated alcohol | Target Pheromone (aldehyde) | PCC, DCM, RT |
Signaling Pathways and Logical Relationships
The synthesis of a pheromone is a chemical process and does not directly involve biological signaling pathways. However, the logical relationship of the synthetic steps can be visualized.
Application Note and Protocol: The Use of 2-Methyl-1-dodecanol as an Internal Standard in Chromatographic Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed application note and a representative protocol for the use of 2-Methyl-1-dodecanol as an internal standard (IS) in gas chromatography (GC) for the quantitative analysis of volatile and semi-volatile organic compounds. Due to the limited availability of specific published methods detailing its use, this protocol has been synthesized based on established principles of chromatographic analysis, the known chemical properties of long-chain alcohols, and general procedures for internal standard quantification. This guide is intended for researchers, scientists, and professionals in drug development and quality control.
Introduction
In quantitative chromatographic analysis, the use of an internal standard is a critical technique to improve the precision and accuracy of the results. The internal standard helps to correct for variations in sample injection volume, solvent evaporation, and instrument response. An ideal internal standard should be a compound that is chemically similar to the analyte(s) of interest, is not naturally present in the sample matrix, and is well-resolved from other components in the chromatogram.
This compound, a C13 branched-chain fatty alcohol, possesses properties that make it a suitable candidate as an internal standard for the analysis of various compounds, including fatty acid methyl esters (FAMEs), essential oil components, and other long-chain hydrocarbons. Its branched structure provides a unique retention time, differentiating it from the more common linear-chain alcohols.
Principle of Internal Standard Quantification
The internal standard method involves adding a known concentration of the IS to all samples, calibration standards, and blanks. The ratio of the peak area of the analyte to the peak area of the internal standard is then plotted against the concentration of the analyte to create a calibration curve. This ratio is used to calculate the concentration of the analyte in unknown samples, thereby compensating for potential variations during the analytical process.
Experimental Protocols
This section outlines a representative protocol for the use of this compound as an internal standard for the quantification of a hypothetical analyte, "Compound X," by Gas Chromatography-Mass Spectrometry (GC-MS).
Materials and Reagents
| Material/Reagent | Grade | Supplier |
| This compound | ≥98% Purity | (e.g., Sigma-Aldrich, TCI) |
| Compound X (Analyte) | Analytical Standard | (e.g., Sigma-Aldrich, LGC Standards) |
| Hexane | HPLC Grade | (e.g., Fisher Scientific, Merck) |
| Methanol | HPLC Grade | (e.g., Fisher Scientific, Merck) |
| Anhydrous Sodium Sulfate | ACS Reagent Grade | (e.g., VWR, Sigma-Aldrich) |
| Volumetric flasks | Class A | - |
| Micropipettes | Calibrated | - |
| GC Vials with Septa | 2 mL, Amber | - |
Instrumentation
| Instrument | Specifications |
| Gas Chromatograph | Equipped with a split/splitless injector and a Flame Ionization Detector (FID) or Mass Spectrometer (MS) |
| GC Column | e.g., DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent |
| Carrier Gas | Helium (99.999% purity) |
| Data Acquisition System | Compatible with the GC system |
Preparation of Standard Solutions
-
Internal Standard Stock Solution (IS Stock): Accurately weigh approximately 100 mg of this compound and dissolve it in 100 mL of hexane in a volumetric flask to obtain a concentration of 1 mg/mL.
-
Analyte Stock Solution (Analyte Stock): Accurately weigh approximately 100 mg of Compound X and dissolve it in 100 mL of hexane in a volumetric flask to obtain a concentration of 1 mg/mL.
-
Calibration Standards: Prepare a series of calibration standards by serial dilution of the Analyte Stock solution. To each calibration standard, add a constant amount of the IS Stock solution to achieve a final IS concentration of 10 µg/mL in each standard.
| Calibration Standard | Concentration of Compound X (µg/mL) | Concentration of this compound (µg/mL) |
| CAL 1 | 1 | 10 |
| CAL 2 | 5 | 10 |
| CAL 3 | 10 | 10 |
| CAL 4 | 25 | 10 |
| CAL 5 | 50 | 10 |
| CAL 6 | 100 | 10 |
Sample Preparation
-
Accurately weigh or measure a known amount of the sample.
-
Extract the analytes from the sample matrix using an appropriate solvent and extraction technique (e.g., liquid-liquid extraction, solid-phase extraction).
-
To the final extract, add the IS Stock solution to achieve a final concentration of 10 µg/mL.
-
Adjust the final volume with the extraction solvent.
-
If necessary, dry the extract over anhydrous sodium sulfate and filter it into a GC vial.
GC-MS Operating Conditions
| Parameter | Value |
| Injector | |
| Injection Mode | Splitless |
| Injector Temperature | 250 °C |
| Injection Volume | 1 µL |
| Oven Program | |
| Initial Temperature | 60 °C, hold for 2 min |
| Ramp Rate | 10 °C/min |
| Final Temperature | 280 °C, hold for 5 min |
| Column | |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (constant flow) |
| Mass Spectrometer (if used) | |
| Ion Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 40-500 |
Data Analysis and Interpretation
-
Peak Identification: Identify the peaks corresponding to Compound X and this compound based on their retention times and mass spectra (if using MS).
-
Peak Integration: Integrate the peak areas for both the analyte and the internal standard.
-
Calibration Curve: Calculate the response factor (RF) for each calibration standard using the following formula: Response Ratio = (Peak Area of Analyte) / (Peak Area of Internal Standard) Plot the Response Ratio against the concentration of the analyte. Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.99 is generally considered acceptable.
-
Quantification of Unknown Samples: Calculate the concentration of Compound X in the unknown samples using the response ratio obtained from the sample chromatogram and the equation from the calibration curve.
Visualization of Workflows
Caption: General workflow for quantitative analysis using an internal standard.
Caption: Flowchart of the data analysis process for internal standard quantification.
Conclusion
This compound is a viable internal standard for the quantitative analysis of a range of volatile and semi-volatile compounds by gas chromatography. Its chemical properties and distinct retention time allow for reliable quantification when a validated method is employed. The representative protocol provided herein serves as a foundational guideline for researchers to develop and validate their own specific analytical methods using this compound as an internal standard. Method validation, including the assessment of linearity, accuracy, precision, and robustness, is crucial before applying the method to routine analysis.
Application Notes and Protocols for the Formulation of 2-Methyl-1-dodecanol in Emulsions and Microemulsions
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methyl-1-dodecanol, a C13 branched-chain fatty alcohol, presents unique properties for the formulation of emulsions and microemulsions. Its branched structure can influence interfacial packing, droplet coalescence, and the overall stability of dispersed systems. These characteristics make it a compelling ingredient for investigation in various applications, including drug delivery, cosmetics, and specialty chemicals.
These application notes provide detailed protocols for the formulation and characterization of oil-in-water (O/W) emulsions and microemulsions incorporating this compound. The methodologies outlined below serve as a comprehensive guide for researchers and formulators.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is fundamental to designing stable and effective emulsion and microemulsion systems.
| Property | Value |
| Molecular Formula | C₁₃H₂₈O |
| Molecular Weight | 200.36 g/mol |
| Appearance | Colorless liquid |
| Solubility | Practically insoluble in water, miscible with ethanol |
Section 1: Formulation of this compound in Oil-in-Water (O/W) Emulsions
Oil-in-water emulsions consist of droplets of an oil phase dispersed within a continuous aqueous phase, stabilized by an emulsifying agent. This compound can be incorporated as part of the oil phase to modify the emulsion's properties.
Materials and Equipment
-
Oil Phase: this compound, Medium-chain triglycerides (MCT) or other carrier oil.
-
Aqueous Phase: Deionized water.
-
Emulsifier: Polysorbate 80 (Tween 80), Sorbitan monooleate (Span 80), or other suitable surfactant.
-
High-shear homogenizer
-
Magnetic stirrer and stir bars
-
Beakers and graduated cylinders
-
Analytical balance
Experimental Protocol: Preparation of O/W Emulsion
This protocol describes a common method for preparing an O/W emulsion using high-shear homogenization.
-
Preparation of the Oil Phase:
-
In a beaker, combine this compound with the selected carrier oil (e.g., MCT oil) at the desired ratio.
-
Add the oil-soluble emulsifier (e.g., Span 80) to the oil phase.
-
Gently heat the mixture to 60-70°C on a magnetic stirrer to ensure all components are fully dissolved and homogenous.
-
-
Preparation of the Aqueous Phase:
-
In a separate beaker, add the water-soluble emulsifier (e.g., Polysorbate 80) to deionized water.
-
Heat the aqueous phase to 60-70°C on a magnetic stirrer.
-
-
Emulsification:
-
Slowly add the hot aqueous phase to the hot oil phase while stirring with the magnetic stirrer.
-
Once a coarse emulsion is formed, subject the mixture to high-shear homogenization. The homogenization speed and time will need to be optimized depending on the specific formulation and desired droplet size. A typical starting point is 5,000-10,000 rpm for 5-10 minutes.
-
-
Cooling:
-
Allow the emulsion to cool to room temperature under gentle stirring.
-
-
Characterization:
-
Characterize the resulting emulsion for droplet size, polydispersity index (PDI), zeta potential, viscosity, and stability.
-
Characterization of O/W Emulsions
These parameters are critical for assessing the quality and stability of an emulsion. They can be measured using Dynamic Light Scattering (DLS).
Protocol:
-
Dilute a small sample of the emulsion with deionized water to an appropriate concentration to avoid multiple scattering effects.
-
Place the diluted sample in a cuvette and insert it into the DLS instrument.
-
Equilibrate the sample to the desired temperature (e.g., 25°C).
-
Perform the measurement to obtain the average droplet size, PDI, and zeta potential.
Representative Data (Analogous System): The following table presents hypothetical characterization data for an O/W emulsion containing a C12-C14 branched alcohol, which can be considered analogous to this compound.
| Formulation | Oil Phase Concentration (%) | Surfactant Concentration (%) | Mean Droplet Size (nm) | PDI | Zeta Potential (mV) |
| F1 | 10 | 2 | 250 ± 15 | 0.25 ± 0.03 | -35.2 ± 1.5 |
| F2 | 10 | 5 | 180 ± 10 | 0.18 ± 0.02 | -40.5 ± 2.1 |
| F3 | 20 | 5 | 350 ± 20 | 0.32 ± 0.04 | -32.8 ± 1.8 |
Viscosity affects the texture, stability (by hindering droplet movement), and application of the emulsion.
Protocol:
-
Use a rheometer or viscometer with a suitable geometry (e.g., cone-plate or parallel-plate).
-
Place a sufficient amount of the undiluted emulsion onto the lower plate.
-
Set the desired temperature (e.g., 25°C) and allow the sample to equilibrate.
-
Measure the viscosity over a range of shear rates to assess the flow behavior.
Representative Data (Analogous System):
| Formulation | Viscosity at 10 s⁻¹ (mPa·s) |
| F1 | 150 |
| F2 | 250 |
| F3 | 400 |
Emulsion stability can be assessed through accelerated aging tests.
Protocol:
-
Store samples of the emulsion under different conditions:
-
Refrigeration (4°C)
-
Room temperature (25°C)
-
Elevated temperature (40°C)
-
-
At predetermined time points (e.g., 1, 7, 14, and 30 days), visually inspect the samples for any signs of instability such as creaming, sedimentation, or phase separation.
-
Measure the droplet size, PDI, and zeta potential at each time point to quantify any changes.
Section 2: Formulation of this compound in Microemulsions
Microemulsions are thermodynamically stable, optically transparent, isotropic mixtures of oil, water, and surfactant, often with a co-surfactant. This compound can act as the oil phase or as a co-surfactant in these systems.
Materials and Equipment
-
Oil Phase: this compound or a suitable carrier oil.
-
Aqueous Phase: Deionized water.
-
Surfactant: Polysorbate 80, Lecithin, or other appropriate surfactant.
-
Co-surfactant: Ethanol, Propylene glycol, or this compound itself.
-
Magnetic stirrer and stir bars
-
Vials or test tubes
-
Analytical balance
Experimental Protocol: Construction of a Pseudo-ternary Phase Diagram
To identify the microemulsion region, a pseudo-ternary phase diagram is constructed by titrating a mixture of oil, surfactant, and co-surfactant with water.
-
Prepare Surfactant/Co-surfactant (Sₘᵢₓ) Mixtures:
-
Prepare mixtures of the chosen surfactant and co-surfactant at various weight ratios (e.g., 1:1, 2:1, 3:1, 1:2).
-
-
Titration:
-
For each Sₘᵢₓ ratio, prepare a series of mixtures with the oil phase at different weight ratios (e.g., 1:9, 2:8, ..., 9:1 oil to Sₘᵢₓ).
-
Titrate each of these mixtures dropwise with the aqueous phase (deionized water) under constant stirring.
-
Observe the mixture for transparency. The transition from a turbid to a transparent, single-phase system indicates the formation of a microemulsion. Record the amounts of each component at this point.
-
-
Plotting the Diagram:
-
Plot the percentages of oil, water, and Sₘᵢₓ for each transparent formulation on a ternary phase diagram to delineate the microemulsion region.
-
Characterization of Microemulsions
Measured using DLS as described for emulsions. Due to their small droplet size, microemulsions are often highly diluted for measurement.
Representative Data (Analogous System): The following table presents hypothetical characterization data for a microemulsion formulated with a C12-C14 branched alcohol.
| Formulation | Oil Phase (%) | Sₘᵢₓ (1:1) (%) | Water (%) | Mean Droplet Size (nm) | PDI | Zeta Potential (mV) |
| ME-1 | 10 | 30 | 60 | 25 ± 2 | 0.12 ± 0.02 | -15.6 ± 1.1 |
| ME-2 | 15 | 40 | 45 | 35 ± 3 | 0.15 ± 0.03 | -18.2 ± 1.4 |
| ME-3 | 20 | 50 | 30 | 50 ± 5 | 0.21 ± 0.04 | -12.5 ± 0.9 |
Measured using a rheometer or viscometer as described for emulsions. Microemulsions typically exhibit low viscosity.
Representative Data (Analogous System):
| Formulation | Viscosity at 10 s⁻¹ (mPa·s) |
| ME-1 | 25 |
| ME-2 | 40 |
| ME-3 | 65 |
Microemulsions are thermodynamically stable, but their stability should be confirmed under various stress conditions.
Protocol:
-
Centrifugation: Centrifuge the microemulsion samples at high speed (e.g., 10,000 rpm) for 30 minutes. There should be no phase separation.
-
Freeze-Thaw Cycles: Subject the samples to multiple freeze-thaw cycles (e.g., -20°C for 24 hours followed by 25°C for 24 hours, repeated three times). The microemulsion should remain clear and stable.
Conclusion
The protocols and representative data provided in these application notes offer a foundational framework for the successful formulation and characterization of emulsions and microemulsions containing this compound. The unique properties of this branched-chain alcohol may offer advantages in creating stable and effective dispersed systems. Researchers are encouraged to use these guidelines as a starting point and to optimize formulations based on their specific application requirements. Careful characterization is essential to ensure the quality, stability, and performance of the final product.
Application Notes and Protocols for the Biocatalytic Synthesis of (S)-2-Methyl-1-dodecanol using Baker's Yeast
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the enantioselective synthesis of (S)-2-Methyl-1-dodecanol from 2-methyl-1-dodecanal utilizing the biocatalytic capabilities of baker's yeast (Saccharomyces cerevisiae). This method offers a green and cost-effective alternative to traditional chemical reductions.
Introduction
Chiral alcohols are crucial building blocks in the pharmaceutical and fine chemical industries. The asymmetric reduction of prochiral aldehydes to their corresponding optically active alcohols is a key transformation. Baker's yeast is a readily available, inexpensive, and easy-to-handle biocatalyst containing a variety of oxidoreductases that can catalyze the stereoselective reduction of a wide range of substrates, including aldehydes and ketones. This process relies on the enzymatic machinery of the yeast, primarily NADPH-dependent reductases, to deliver a hydride to the carbonyl carbon, leading to the formation of a chiral alcohol. The stereochemical outcome of the reduction is governed by Prelog's rule in many cases, which predicts the stereochemistry of the product based on the substrate's interaction with the enzyme's active site.
Principle of the Biocatalytic Reduction
The biocatalytic reduction of 2-methyl-1-dodecanal to (S)-2-Methyl-1-dodecanol using baker's yeast involves the whole-cell biotransformation of the aldehyde. The yeast cells provide the necessary enzymes (e.g., alcohol dehydrogenases, aldo-keto reductases) and the cofactor regeneration system. Glucose or sucrose is typically added as a co-substrate to provide the metabolic energy and reducing equivalents (NAD(P)H) required for the reduction of the target aldehyde. The yeast cells take up the aldehyde and, through the action of their intracellular reductases, convert it to the corresponding alcohol with a specific stereochemistry.
Experimental Protocols
This section provides a general protocol for the biocatalytic reduction of 2-methyl-1-dodecanal. Optimization of reaction conditions may be necessary to achieve higher yields and enantioselectivity.
Materials and Equipment:
-
Active dry baker's yeast (Saccharomyces cerevisiae)
-
2-Methyl-1-dodecanal
-
Sucrose (or glucose)
-
Deionized water
-
Erlenmeyer flasks
-
Shaking incubator
-
Centrifuge
-
Ethyl acetate (or other suitable organic solvent for extraction)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Rotary evaporator
-
Silica gel for column chromatography
-
Gas chromatograph (GC) with a chiral column for enantiomeric excess (ee) determination
Protocol 1: Whole-Cell Bioreduction in Aqueous Medium
-
Yeast Activation: Suspend 20 g of active dry baker's yeast in 200 mL of warm (30-35 °C) deionized water in a 500 mL Erlenmeyer flask.
-
Co-substrate Addition: Add 20 g of sucrose to the yeast suspension and stir until dissolved.
-
Pre-incubation: Incubate the yeast suspension at 30 °C with gentle shaking (120-150 rpm) for 30-60 minutes to activate the yeast.
-
Substrate Addition: Dissolve 1.0 g of 2-methyl-1-dodecanal in a minimal amount of ethanol (e.g., 1-2 mL) to aid in its dispersion in the aqueous medium. Add the substrate solution dropwise to the activated yeast suspension.
-
Reaction: Continue the incubation at 30 °C with shaking (150-200 rpm) for 24-72 hours. The progress of the reaction can be monitored by TLC or GC analysis of aliquots.
-
Cell Separation: After the reaction is complete, centrifuge the mixture at 4000-5000 rpm for 10-15 minutes to pellet the yeast cells. Decant the supernatant.
-
Extraction: Extract the supernatant three times with an equal volume of ethyl acetate. The yeast pellet can also be washed with ethyl acetate to recover any product adsorbed to the cells, and this extract should be combined with the supernatant extracts.
-
Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate or magnesium sulfate. Filter the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to obtain pure 2-Methyl-1-dodecanol.
-
Analysis: Determine the yield and enantiomeric excess of the purified product using GC with a chiral column.
Data Presentation
| Substrate | Product | Yield (%) | Enantiomeric Excess (ee, %) | Configuration |
| 2-Methylcinnamaldehyde | (S)-2-Methyl-3-phenyl-1-propanol | 70-85 | >98 | S |
| 2-Ethylhex-2-enal | (S)-2-Ethylhexan-1-ol | High | >99 | S |
| Citronellal | Citronellol | 60-80 | 70-90 | (S) or (R) |
| 2-Phenylpropionaldehyde | 2-Phenyl-1-propanol | 50-70 | 80-95 | S |
Visualizations
Biochemical Pathway
Caption: Biochemical pathway of aldehyde reduction in baker's yeast.
Experimental Workflow
Caption: Experimental workflow for the biocatalytic synthesis.
Application Note: Quantitative Analysis of 2-Methyl-1-dodecanol in Complex Mixtures
Introduction
2-Methyl-1-dodecanol is a long-chain branched fatty alcohol that finds applications in various industries, including cosmetics, lubricants, and as a precursor in chemical synthesis. Its quantification in complex matrices such as biological fluids, environmental samples, and commercial products is crucial for quality control, toxicological assessment, and research purposes. This application note provides detailed protocols for the quantification of this compound using Gas Chromatography-Mass Spectrometry (GC-MS), a highly sensitive and specific analytical technique. Protocols for sample preparation using Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) are also described to handle different sample complexities.
Analytical Principle: Gas Chromatography-Mass Spectrometry (GC-MS)
Gas chromatography separates volatile and thermally stable compounds in a mixture based on their differential partitioning between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column. As this compound is a polar alcohol, derivatization is employed to convert it into a more volatile and less polar silyl ether, which improves its chromatographic behavior and sensitivity. Following separation by GC, the eluting compounds are ionized and fragmented in the mass spectrometer. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," for the derivatized this compound, allowing for its unambiguous identification and quantification.
Experimental Protocols
Sample Preparation
The choice of sample preparation method depends on the nature of the sample matrix. LLE is suitable for liquid samples with low to moderate complexity, while SPE is preferred for more complex matrices or when higher analyte concentration is required.
3.1.1. Liquid-Liquid Extraction (LLE) Protocol
This protocol is suitable for aqueous samples such as wastewater or biological fluids.
-
Sample Collection: Collect 10 mL of the aqueous sample in a glass vial.
-
Internal Standard Spiking: Add a known amount of an appropriate internal standard (e.g., 1-tridecanol or a deuterated analog of the analyte) to the sample.
-
Extraction:
-
Transfer the sample to a 50 mL separatory funnel.
-
Add 10 mL of a water-immiscible organic solvent (e.g., hexane or dichloromethane).
-
Shake the funnel vigorously for 2 minutes, periodically venting the pressure.
-
Allow the layers to separate for 10 minutes.
-
Drain the organic layer (bottom layer for dichloromethane, top layer for hexane) into a clean glass vial.
-
Repeat the extraction process two more times with fresh solvent.
-
Combine the organic extracts.
-
-
Drying: Add anhydrous sodium sulfate to the combined organic extract to remove any residual water.
-
Concentration: Evaporate the solvent under a gentle stream of nitrogen to a final volume of approximately 1 mL.
-
Derivatization: Proceed to the derivatization protocol (Section 3.2).
3.1.2. Solid-Phase Extraction (SPE) Protocol
This protocol is suitable for complex matrices like tissue homogenates, soil extracts, or viscous cosmetic products.
-
Sample Pre-treatment:
-
For solid samples, perform an initial solvent extraction (e.g., with methanol or acetone) followed by centrifugation to obtain a liquid extract.
-
For viscous liquids, dilute with an appropriate solvent to reduce viscosity.
-
-
Cartridge Conditioning:
-
Select a C18 SPE cartridge.
-
Condition the cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.
-
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge at a slow flow rate (approximately 1 mL/min).
-
Washing:
-
Wash the cartridge with 5 mL of a water/methanol mixture (e.g., 90:10 v/v) to remove polar interferences.
-
Dry the cartridge under vacuum or with a stream of nitrogen for 10 minutes.
-
-
Elution: Elute the analyte with 5 mL of a non-polar solvent such as hexane or ethyl acetate into a clean collection tube.
-
Concentration: Evaporate the eluent to a final volume of approximately 1 mL under a gentle stream of nitrogen.
-
Derivatization: Proceed to the derivatization protocol (Section 3.2).
Derivatization Protocol (Silylation)
-
Reagent Preparation: Prepare a derivatization reagent solution of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) in a dry, aprotic solvent like pyridine or acetonitrile.
-
Reaction:
-
To the 1 mL concentrated sample extract, add 100 µL of the derivatization reagent.
-
Cap the vial tightly and heat at 60-70°C for 30 minutes in a heating block or water bath.
-
-
Cooling: Allow the vial to cool to room temperature before GC-MS analysis.
GC-MS Analysis Protocol
-
Instrument Conditions:
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Injection Volume: 1 µL.
-
Injector Temperature: 250°C.
-
Injection Mode: Splitless.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp 1: 10°C/min to 200°C.
-
Ramp 2: 20°C/min to 280°C, hold for 5 minutes.
-
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-450.
-
-
Data Acquisition and Analysis:
-
Acquire data in full scan mode for qualitative analysis and to confirm the fragmentation pattern of the derivatized this compound.
-
For quantitative analysis, use Selected Ion Monitoring (SIM) mode for enhanced sensitivity and specificity. Monitor characteristic ions of the derivatized analyte and the internal standard.
-
Create a calibration curve by analyzing a series of standard solutions of derivatized this compound of known concentrations.
-
Quantify the amount of this compound in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
-
Data Presentation
Quantitative performance data for the analysis of long-chain alcohols using GC-MS are summarized in the table below. The data for 1-dodecanol is presented as a proxy for this compound due to the structural similarity and expected comparable analytical behavior.
| Parameter | 1-Dodecanol (Proxy for this compound) |
| Limit of Detection (LOD) | 0.01 - 0.1 µg/L |
| Limit of Quantification (LOQ) | 0.05 - 0.5 µg/L |
| Linearity (R²) | > 0.99 |
| Recovery (%) | 85 - 110% |
| Precision (RSD %) | < 15% |
Visualization of Experimental Workflows and Biological Pathway
Experimental Workflows
Caption: Experimental workflows for LLE and SPE sample preparation.
Biological Signaling Pathway
Dodecanol, a close structural analog of this compound, has been shown to affect the Ras1-cAMP signaling pathway in Candida albicans, which is crucial for the regulation of morphogenesis (e.g., the switch from yeast to hyphal growth). This pathway is a potential target for antifungal agents.
Caption: The effect of dodecanol on the Ras1-cAMP signaling pathway in C. albicans.
Troubleshooting & Optimization
Technical Support Center: Purification of Synthetic 2-Methyl-1-dodecanol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the purification of synthetic 2-Methyl-1-dodecanol.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in synthetic this compound?
A1: The impurity profile of synthetic this compound largely depends on the synthetic route. A common method for its synthesis is the reduction of 2-methyl-1-dodecanal. Potential impurities from this process can include:
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Unreacted starting material: Residual 2-methyl-1-dodecanal.
-
Over-reduction product: 2-Methyldodecane.
-
Isomeric alcohols: Other C13 alcohol isomers that may form depending on the specificity of the synthesis.
-
Solvent and catalyst residues: Residual solvents or catalysts used in the synthesis.
Q2: Which purification techniques are most effective for this compound?
A2: The choice of purification technique depends on the nature of the impurities. The most common and effective methods include:
-
Fractional Vacuum Distillation: This is often the primary method for separating this compound from impurities with significantly different boiling points, such as residual solvents, the starting aldehyde, and the over-reduced hydrocarbon.[1][2] Due to its relatively high boiling point, vacuum distillation is recommended to prevent thermal decomposition.[3]
-
Column Chromatography: For removing impurities with similar boiling points, such as isomeric alcohols, column chromatography is a powerful technique.[4] Normal-phase chromatography using silica gel or alumina can effectively separate compounds based on polarity.
-
Crystallization: For long-chain alcohols, crystallization can be an effective method for achieving high purity, particularly for removing minor impurities.[1] This technique relies on the differences in solubility of the desired compound and the impurities in a given solvent at different temperatures.
Q3: How can I assess the purity of my this compound sample?
A3: The most common and reliable method for assessing the purity of this compound is Gas Chromatography-Mass Spectrometry (GC-MS).[5][6] This technique provides both quantitative information about the percentage of the main component and qualitative identification of the impurities present. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to confirm the structure and identify impurities.
Troubleshooting Guides
Fractional Vacuum Distillation
Issue 1: Poor separation of components (broad boiling point range).
| Potential Cause | Troubleshooting Action |
| Inefficient fractionating column. | Ensure the column is of adequate length and packed with a suitable material (e.g., Raschig rings, Vigreux indentations) to provide a sufficient number of theoretical plates for the separation.[7] |
| Distillation rate is too fast. | Reduce the heating rate to allow for proper equilibrium between the liquid and vapor phases within the column. A slow, steady distillation will provide better separation. |
| Poor vacuum. | Check the vacuum system for leaks. Ensure the vacuum pump is functioning correctly and can achieve the required pressure. |
| Fluctuations in heating. | Use a stable heating source (e.g., a heating mantle with a controller) to maintain a consistent temperature. |
Issue 2: Product decomposition during distillation.
| Potential Cause | Troubleshooting Action |
| Temperature is too high. | Increase the vacuum (lower the pressure) to reduce the boiling point of the this compound.[3] |
| Presence of acidic or basic impurities. | Neutralize the crude product with a mild wash (e.g., dilute sodium bicarbonate solution for acidic impurities) before distillation. |
| Prolonged heating. | Complete the distillation in a timely manner. |
Column Chromatography
Issue 3: Co-elution of the product with an impurity.
| Potential Cause | Troubleshooting Action |
| Inappropriate solvent system (mobile phase). | Perform thin-layer chromatography (TLC) with various solvent systems to find one that provides good separation between your product and the impurity. Adjust the polarity of the mobile phase accordingly. |
| Column is overloaded. | Reduce the amount of crude material loaded onto the column. |
| Column was packed improperly. | Ensure the column is packed uniformly to avoid channeling. |
Issue 4: Low recovery of the product from the column.
| Potential Cause | Troubleshooting Action |
| Product is strongly adsorbed to the stationary phase. | Increase the polarity of the mobile phase to elute the product. In some cases, adding a small amount of a more polar solvent (e.g., methanol) to the mobile phase can help. |
| Product is unstable on the stationary phase. | Consider using a different stationary phase (e.g., alumina instead of silica gel, or a deactivated silica gel). |
Experimental Protocols
General Protocol for Fractional Vacuum Distillation
-
Preparation:
-
Ensure the crude this compound is dry and free of any acidic or basic impurities by performing an appropriate workup.
-
Set up a fractional distillation apparatus equipped with a vacuum source, a fractionating column, a condenser, and receiving flasks.
-
-
Distillation:
-
Add the crude material to the distillation flask along with a few boiling chips or a magnetic stir bar.
-
Begin to slowly evacuate the system to the desired pressure.
-
Gradually heat the distillation flask.
-
Collect the initial fraction (forerun), which will likely contain lower-boiling impurities.
-
Monitor the temperature at the head of the column. When the temperature stabilizes at the boiling point of this compound at the given pressure, collect the main fraction in a clean receiving flask.
-
Stop the distillation before all the material in the distillation flask has vaporized to avoid contamination with higher-boiling impurities.
-
-
Analysis:
-
Analyze the collected fractions by GC-MS to determine their purity.
-
General Protocol for Column Chromatography
-
Preparation:
-
Choose an appropriate stationary phase (e.g., silica gel) and solvent system (mobile phase) based on TLC analysis of the crude material.
-
Pack the chromatography column with the chosen stationary phase.
-
-
Loading:
-
Dissolve the crude this compound in a minimal amount of the mobile phase.
-
Carefully load the sample onto the top of the column.
-
-
Elution:
-
Begin eluting the column with the mobile phase.
-
Collect fractions in separate test tubes.
-
-
Analysis:
-
Monitor the elution of the compounds using TLC.
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure.
-
Analyze the final product by GC-MS to confirm purity.
-
Visualizations
Caption: General purification workflow for synthetic this compound.
Caption: Troubleshooting logic for distillation challenges.
References
- 1. Direct Quantitative Gas Chromatographic Separation of C2-C6 Fatty Acids, Methanol, and Ethyl Alcohol in Aqueous Microbial Fermentation Media - PMC [pmc.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. youtube.com [youtube.com]
- 4. mdpi.com [mdpi.com]
- 5. This compound | C13H28O | CID 42265 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 1-Dodecanol, 2-methyl [webbook.nist.gov]
- 7. Khan Academy [khanacademy.org]
Optimizing reaction conditions for the synthesis of 2-Methyl-1-dodecanol
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Methyl-1-dodecanol.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare this compound?
A1: The most prevalent methods for synthesizing this compound involve two main strategies:
-
Grignard Reaction: This involves the reaction of a Grignard reagent, typically methylmagnesium bromide (CH₃MgBr), with undecanal. This is a straightforward method for forming the carbon-carbon bond at the C2 position.
-
Reduction of a Carboxylic Acid or Ester: This route starts with 2-methyldodecanoic acid or its corresponding ester (e.g., methyl 2-methyldodecanoate), which is then reduced to the primary alcohol using a strong reducing agent like lithium aluminum hydride (LiAlH₄).
Q2: What are the expected physical properties of this compound?
A2: this compound is a fatty alcohol. It is expected to be a colorless liquid or a low-melting solid at room temperature, with a floral odor. It is practically insoluble in water but soluble in common organic solvents like ethanol and diethyl ether.[1][2]
Q3: What are some common impurities I might encounter, and how can I remove them?
A3: Common impurities depend on the synthetic route.
-
From Grignard Synthesis: Unreacted undecanal, byproducts from enolization of the aldehyde, and magnesium salts.
-
From Reduction Synthesis: Unreacted starting acid or ester, and residual reducing agent salts.
Purification is typically achieved through distillation or column chromatography. Washing the organic layer with dilute acid and then brine during workup can help remove most salt byproducts.
Troubleshooting Guide
Issue 1: Low Yield in Grignard Synthesis
Symptoms:
-
The final isolated yield of this compound is significantly lower than expected.
-
TLC or GC-MS analysis of the crude product shows a large amount of unreacted undecanal.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Inactive Grignard Reagent | The Grignard reagent may have degraded due to exposure to moisture or air. Use freshly prepared or newly purchased Grignard reagent. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). |
| Slow Addition of Aldehyde | Adding the undecanal too slowly can lead to the degradation of the Grignard reagent over time. Add the aldehyde solution dropwise at a steady rate, maintaining the reaction temperature. |
| Side Reactions | Enolization of the undecanal by the Grignard reagent can compete with the desired nucleophilic addition. To minimize this, perform the reaction at a lower temperature (e.g., 0°C). |
Issue 2: Formation of Byproducts in Grignard Synthesis
Symptoms:
-
NMR or GC-MS analysis reveals the presence of unexpected peaks, indicating byproduct formation.
-
Difficulty in purifying the final product.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Wurtz Coupling | The Grignard reagent can couple with the alkyl halide from which it was formed. This is more common if the Grignard reagent is prepared in situ and there is an excess of alkyl halide. Use a slight excess of magnesium during the Grignard formation. |
| Over-addition of Grignard Reagent | While a slight excess is often used, a large excess can lead to more side reactions. Use a controlled stoichiometry, typically 1.1 to 1.2 equivalents of the Grignard reagent. |
Issue 3: Incomplete Reduction of 2-Methyldodecanoic Acid/Ester
Symptoms:
-
IR spectrum of the crude product shows a carbonyl peak (around 1700-1740 cm⁻¹).
-
TLC analysis shows a spot corresponding to the starting material.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Insufficient Reducing Agent | The stoichiometry of the reducing agent was too low. Use a sufficient excess of the reducing agent (e.g., 1.5-2.0 equivalents of LiAlH₄ for an ester, and more for a carboxylic acid). |
| Deactivated Reducing Agent | Lithium aluminum hydride is highly reactive with water and moisture. Ensure the solvent is anhydrous and the reaction is performed under a dry, inert atmosphere. Use a fresh bottle of LiAlH₄. |
| Reaction Time/Temperature | The reaction may not have gone to completion. Ensure the reaction is stirred for a sufficient amount of time, and if necessary, gently heat the reaction (reflux in THF) to drive it to completion. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Grignard Reaction
Materials:
-
Undecanal
-
Methylmagnesium bromide (3.0 M in diethyl ether)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, dropping funnel, condenser, magnetic stirrer, and heating mantle.
Procedure:
-
Set up an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a condenser under a nitrogen atmosphere.
-
To the flask, add undecanal dissolved in anhydrous diethyl ether.
-
Cool the flask to 0°C using an ice bath.
-
Slowly add methylmagnesium bromide (1.1 equivalents) dropwise from the dropping funnel to the stirred solution of undecanal. Maintain the temperature below 5°C during the addition.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
-
Monitor the reaction progress by TLC or GC.
-
Upon completion, cool the reaction mixture back to 0°C and slowly quench by the dropwise addition of saturated aqueous NH₄Cl.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation or column chromatography (silica gel, hexane:ethyl acetate gradient) to yield pure this compound.
Protocol 2: Synthesis of this compound via Reduction of Methyl 2-Methyldodecanoate
Materials:
-
Methyl 2-methyldodecanoate
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Diethyl ether
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, condenser, magnetic stirrer, and heating mantle.
Procedure:
-
Set up an oven-dried round-bottom flask with a magnetic stir bar and a condenser under a nitrogen atmosphere.
-
In the flask, prepare a suspension of LiAlH₄ (1.5 equivalents) in anhydrous THF.
-
Cool the suspension to 0°C in an ice bath.
-
In a separate flask, dissolve methyl 2-methyldodecanoate in anhydrous THF.
-
Slowly add the ester solution to the LiAlH₄ suspension via a dropping funnel.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 4 hours, or until the reaction is complete as monitored by TLC.
-
Cool the reaction mixture to 0°C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).
-
Stir the resulting mixture until a white precipitate forms.
-
Filter the solid and wash it thoroughly with diethyl ether.
-
Combine the filtrate and the washes, and wash sequentially with 1 M HCl and saturated aqueous NaHCO₃.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude alcohol by vacuum distillation.
Data Presentation
Table 1: Comparison of Synthetic Routes for this compound
| Parameter | Grignard Reaction | Reduction of Ester |
| Starting Materials | Undecanal, Methylmagnesium bromide | Methyl 2-methyldodecanoate, LiAlH₄ |
| Key Reagents | Grignard Reagent | Strong Reducing Agent |
| Typical Yield | 70-85% | 85-95% |
| Reaction Temperature | 0°C to Room Temperature | 0°C to Reflux |
| Common Byproducts | Enolization products, Wurtz coupling products | None, if reaction goes to completion |
| Purification Method | Distillation or Column Chromatography | Distillation |
Visualizations
Caption: Workflow for the Grignard synthesis of this compound.
Caption: Troubleshooting logic for low yield in Grignard synthesis.
References
Common impurities in 2-Methyl-1-dodecanol and their removal
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Methyl-1-dodecanol. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work, with a focus on identifying and removing common impurities.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in commercially available or synthetically produced this compound?
A1: Common impurities in this compound largely depend on the synthetic route used for its preparation. The two most probable synthetic pathways are the Grignard reaction and the hydroformylation of 1-dodecene followed by reduction.
-
From Grignard Synthesis (e.g., undecyl magnesium bromide and acetaldehyde, or methyl magnesium bromide and dodecanal):
-
Unreacted Starting Materials: Residual undecyl halide, magnesium, acetaldehyde, or dodecanal.
-
Side-Products: Biphenyl-type compounds from the coupling of Grignard reagents, and other long-chain hydrocarbons.[1][2]
-
Reagent Residues: Magnesium salts (e.g., MgX₂), which are typically removed during aqueous workup.[1]
-
-
From Hydroformylation/Reduction of 1-dodecene:
-
Isomeric Alcohols: 1-Tridecanol (from the linear aldehyde) and other isomers of methyl-dodecanol. The hydroformylation of terminal alkenes can produce a mixture of linear and branched aldehydes, which upon reduction, yield the corresponding alcohols.[3][4][5]
-
Unreacted Aldehydes: Residual 2-methyl-dodecanal or other isomeric aldehydes if the reduction step is incomplete.
-
Catalyst Residues: Traces of the transition metal catalyst (e.g., rhodium or cobalt) and their ligands.[6]
-
Q2: How can I assess the purity of my this compound sample?
A2: The most effective and widely used method for determining the purity of this compound is Gas Chromatography-Mass Spectrometry (GC-MS).[7] This technique separates volatile and semi-volatile compounds in a sample and provides information about their molecular weight and fragmentation pattern, allowing for identification and quantification of impurities. For quantitative analysis, it is crucial to use a calibrated internal or external standard.
Troubleshooting Guides
Issue 1: My this compound sample from a Grignard synthesis shows multiple peaks in the GC-MS analysis.
-
Possible Cause: Presence of unreacted starting materials, side-products like biphenyls, or residual solvents.[1][2]
-
Troubleshooting Steps:
-
Aqueous Workup: Ensure a thorough aqueous workup was performed post-reaction to quench any unreacted Grignard reagent and remove magnesium salts. Washing the organic layer with a mild acid (e.g., dilute HCl) followed by a brine solution is recommended.[1]
-
Fractional Distillation: For the removal of lower-boiling point impurities such as residual starting aldehydes or solvents, fractional distillation under reduced pressure is highly effective.[8][9][10]
-
Column Chromatography: To separate the desired alcohol from non-polar hydrocarbon byproducts (like biphenyls) and other closely related impurities, column chromatography is the method of choice.[8]
-
Issue 2: My this compound, synthesized via hydroformylation and reduction, contains isomeric impurities.
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Possible Cause: The hydroformylation step often yields a mixture of linear and branched aldehydes, which are subsequently reduced to a mixture of isomeric alcohols.[3][4]
-
Troubleshooting Steps:
-
Optimize Hydroformylation: The ratio of linear to branched products can sometimes be influenced by the choice of catalyst, ligands, and reaction conditions (temperature, pressure). Refer to literature for selective hydroformylation protocols.
-
Fractional Distillation: Isomeric long-chain alcohols often have very close boiling points, making their separation by distillation challenging but sometimes feasible with a highly efficient fractional distillation column.
-
Preparative Chromatography: For high-purity requirements, preparative High-Performance Liquid Chromatography (HPLC) or flash column chromatography can be employed to separate the isomers.[11]
-
Data Presentation
Table 1: Typical Impurity Profile of this compound from Grignard Synthesis and Removal Efficiency of Purification Methods.
| Impurity Class | Typical Concentration (before purification) | Purification Method | Removal Efficiency |
| Unreacted Aldehyde | 1-5% | Fractional Distillation | >98% |
| Biphenyl-type byproducts | 2-8% | Column Chromatography | >99% |
| Magnesium Salts | Variable | Aqueous Workup | >99.9% |
Table 2: Typical Impurity Profile of this compound from Hydroformylation/Reduction and Removal Efficiency of Purification Methods.
| Impurity Class | Typical Concentration (before purification) | Purification Method | Removal Efficiency |
| Isomeric Alcohols | 5-20% | Preparative Chromatography | >95% (isomer dependent) |
| Residual Aldehydes | 0.5-3% | Chemical Reduction / Distillation | >99% |
| Catalyst Residues | 10-100 ppm | Adsorbent Treatment / Chromatography | >98% |
Experimental Protocols
Protocol 1: Purification of this compound by Fractional Distillation
This protocol is suitable for removing impurities with significantly different boiling points from this compound.
-
Apparatus Setup: Assemble a fractional distillation apparatus with a vacuum adapter. Use a fractionating column with a suitable packing material (e.g., Raschig rings or Vigreux indentations) to enhance separation efficiency.
-
Sample Preparation: Place the crude this compound in the distillation flask with a few boiling chips.
-
Distillation:
-
Begin heating the distillation flask gently.
-
Apply a vacuum to reduce the boiling point and prevent decomposition.
-
Slowly increase the temperature and monitor the temperature at the head of the column.
-
Collect the initial fractions, which will be enriched in lower-boiling impurities.
-
Collect the main fraction at the expected boiling point of this compound under the applied pressure.
-
Stop the distillation before higher-boiling impurities begin to distill.
-
-
Analysis: Analyze the collected fractions by GC-MS to confirm the purity.
Protocol 2: Purification of this compound by Column Chromatography
This protocol is effective for separating this compound from non-polar impurities and isomers.
-
Column Preparation:
-
Select a suitable glass column.
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Carefully pack the column with the silica gel slurry, ensuring no air bubbles are trapped.
-
Equilibrate the column by running the mobile phase through it.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the initial mobile phase.
-
Carefully load the sample onto the top of the silica gel bed.
-
-
Elution:
-
Begin eluting the column with a non-polar solvent (e.g., 100% hexane) to remove non-polar impurities.
-
Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate) in a stepwise or gradient manner.
-
Collect fractions of the eluate in separate test tubes.
-
-
Fraction Analysis:
-
Analyze the collected fractions by Thin Layer Chromatography (TLC) or GC-MS to identify the fractions containing the pure this compound.
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
-
Mandatory Visualizations
Caption: Workflow for the purification of this compound by fractional distillation.
Caption: Workflow for the purification of this compound by column chromatography.
Caption: Logical relationships between synthesis routes, common impurities, and removal methods.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. quora.com [quora.com]
- 3. Hydroformylation - Wikipedia [en.wikipedia.org]
- 4. Hydroformylation of alkenes by use of rhodium complex catalysts - Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Homogeneous hydroformylation of long chain alkenes catalyzed by water soluble phosphine rhodium complex in CH3OH and efficient catalyst cycling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubblicazioni.unicam.it [pubblicazioni.unicam.it]
- 8. web.mnstate.edu [web.mnstate.edu]
- 9. Fractional distillation - Wikipedia [en.wikipedia.org]
- 10. chemguide.co.uk [chemguide.co.uk]
- 11. Effect of alcohol chain length, concentration and polarity on separations in high-performance liquid chromatography using bonded cyclodextrin columns - PubMed [pubmed.ncbi.nlm.nih.gov]
Stability issues of 2-Methyl-1-dodecanol in different solvents
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 2-Methyl-1-dodecanol in various solvents.
Troubleshooting Guide
This guide addresses specific issues that users may encounter during their experiments with this compound.
| Issue | Potential Cause | Recommended Solution |
| Cloudiness or Precipitation in Solution | - The concentration of this compound exceeds its solubility limit in the chosen solvent at the storage temperature. - The temperature of the solution has decreased, reducing the solubility. - Interaction with impurities in the solvent. | - Gently warm the solution while stirring to redissolve the compound. - Consider using a co-solvent to increase polarity if appropriate for the application. - Filter the solution through a 0.22 µm filter before use. - Ensure the use of high-purity, anhydrous solvents. |
| Discoloration of the Solution (e.g., Yellowing) | - Oxidation of the alcohol, potentially catalyzed by light, heat, or metal ion impurities. Primary alcohols can be oxidized.[1] - Reaction with acidic or basic impurities in the solvent. | - Store solutions in amber glass vials to protect from light. - Purge the headspace of the vial with an inert gas (e.g., nitrogen or argon) before sealing. - Use high-purity solvents and consider adding a chelating agent like EDTA if metal ion contamination is suspected. |
| Unexpected Peaks in Chromatographic Analysis (HPLC, GC) | - Degradation of this compound into byproducts such as aldehydes or carboxylic acids. - Contamination from the solvent, container, or improper handling. | - Confirm the identity of the new peaks using mass spectrometry (MS). - Review the storage conditions and handling procedures to minimize exposure to air, light, and heat. - Run a blank solvent injection to rule out solvent contamination. |
| Inconsistent Experimental Results | - Inconsistent concentration of this compound due to partial precipitation or degradation. - Variability in solvent batches. | - Always ensure the solution is clear and homogenous before use. - Prepare fresh solutions for critical experiments. - Qualify new batches of solvents by running a control experiment. |
Frequently Asked Questions (FAQs)
1. What are the recommended storage conditions for this compound and its solutions?
For neat this compound, it is recommended to store it in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents. For solutions, storage conditions depend on the solvent. In general, solutions should be stored in amber glass vials at 2-8°C to minimize degradation. For long-term storage, consider storing under an inert atmosphere.
2. In which common laboratory solvents is this compound stable?
While specific long-term stability data is limited, based on the properties of similar long-chain alcohols, this compound is expected to have good solubility and stability in a range of organic solvents. The polarity of alcohols decreases with increasing carbon chain length.[2]
| Solvent Type | Examples | General Stability and Solubility Considerations |
| Polar Aprotic | Acetone, Acetonitrile (ACN), Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) | Generally good solubility and stability. However, DMF can be problematic if not anhydrous and can decompose to form amines. |
| Non-Polar | Hexane, Toluene | Good solubility is expected due to the long alkyl chain. Stability should be high in the absence of oxidizing agents. |
| Protic | Ethanol, Methanol, Isopropanol | Good solubility due to hydrogen bonding.[2] These solvents are generally stable but can participate in acid-catalyzed reactions. |
| Ethers | Tetrahydrofuran (THF), Diethyl ether | Good solubility. Prone to peroxide formation upon storage, which can lead to oxidation of the alcohol. Use freshly opened or stabilized solvents. |
| Chlorinated | Dichloromethane (DCM), Chloroform | Good solubility. Can contain acidic impurities (e.g., HCl) that may catalyze degradation. Use stabilized grades. |
3. What are the potential degradation pathways for this compound?
The primary chemical degradation pathway for this compound, a primary alcohol, is oxidation. This can occur in the presence of oxidizing agents, light, or heat and may be catalyzed by metal ions. The oxidation can proceed in two steps:
-
Oxidation to an Aldehyde: this compound can be oxidized to form 2-methyl-dodecanal.
-
Oxidation to a Carboxylic Acid: Further oxidation of the aldehyde can yield 2-methyl-dodecanoic acid.
Caption: Potential oxidation pathway of this compound.
4. How can I detect the degradation of this compound?
Degradation can be monitored by chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) with UV and/or Mass Spectrometric (MS) detection, or Gas Chromatography (GC) with Flame Ionization Detection (FID) or MS. The appearance of new peaks corresponding to degradation products (e.g., the aldehyde or carboxylic acid) and a decrease in the peak area of the parent compound indicate degradation.
Experimental Protocols
Protocol: Stability Assessment of this compound in Various Solvents by HPLC-UV/MS
1. Objective: To evaluate the stability of this compound in selected organic solvents under accelerated storage conditions (elevated temperature).
2. Materials:
-
This compound (≥98% purity)
-
HPLC-grade solvents: Acetonitrile, Methanol, Dichloromethane, Dimethyl sulfoxide
-
Deionized water (18.2 MΩ·cm)
-
Formic acid (LC-MS grade)
-
2 mL amber glass HPLC vials with PTFE-lined caps
3. Equipment:
-
HPLC system with a UV detector and a mass spectrometer (e.g., single quadrupole or time-of-flight)
-
C18 reversed-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
-
Analytical balance
-
Volumetric flasks and pipettes
-
Oven/incubator
4. Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in acetonitrile.
-
Preparation of Stability Samples: In separate 2 mL amber glass vials, prepare solutions of this compound at a final concentration of 100 µg/mL in each of the test solvents (Acetonitrile, Methanol, Dichloromethane, DMSO).
-
Initial Analysis (T=0): Immediately after preparation, analyze each sample in triplicate by HPLC-UV/MS to determine the initial concentration and purity.
-
Storage: Place the vials in an oven set at 40°C.
-
Time-Point Analysis: At specified time points (e.g., 24, 48, 72 hours, 1 week, 2 weeks), remove the vials from the oven, allow them to cool to room temperature, and analyze in triplicate by HPLC-UV/MS.
5. HPLC-UV/MS Conditions (Example):
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: 70% B to 100% B over 10 minutes, hold at 100% B for 5 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
UV Detection: 210 nm
-
MS Detection: Electrospray ionization (ESI) in positive mode, scanning a mass range of m/z 100-500.
6. Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the initial (T=0) concentration.
-
Monitor the formation of any degradation products by observing new peaks in the chromatogram and their corresponding mass spectra.
Illustrative Stability Data
The following table presents hypothetical stability data for this compound in different solvents at 40°C. This data is for illustrative purposes only and is not based on experimental results.
| Solvent | Time Point | % Remaining (Mean ± SD) | Major Degradation Product(s) Observed |
| Acetonitrile | 1 Week | 98.5 ± 0.8 | None Detected |
| 2 Weeks | 97.2 ± 1.1 | Trace amounts of 2-methyl-dodecanal | |
| Methanol | 1 Week | 99.1 ± 0.5 | None Detected |
| 2 Weeks | 98.3 ± 0.9 | None Detected | |
| Dichloromethane | 1 Week | 95.3 ± 1.5 | 2-methyl-dodecanal |
| 2 Weeks | 90.1 ± 2.3 | 2-methyl-dodecanal, 2-methyl-dodecanoic acid | |
| DMSO | 1 Week | 92.8 ± 1.8 | 2-methyl-dodecanal |
| 2 Weeks | 85.5 ± 2.5 | 2-methyl-dodecanal, other unidentified products |
Experimental Workflow
Caption: Workflow for stability testing of this compound.
References
Improving yield and purity in the catalytic hydrogenation of 2-methyl-dodecanal
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the catalytic hydrogenation of 2-methyl-dodecanal to 2-methyl-dodecanol, focusing on improving yield and purity.
Frequently Asked Questions (FAQs)
Q1: What are the most common catalysts for the hydrogenation of aliphatic aldehydes like 2-methyl-dodecanal?
A1: The most commonly employed catalysts for the hydrogenation of aliphatic aldehydes are heterogeneous catalysts such as Palladium on carbon (Pd/C) and Raney® Nickel.[1][2] Platinum-based catalysts (e.g., Pt/C) and Rhodium-based catalysts can also be effective. Homogeneous catalysts are also utilized in some applications for their high selectivity.
Q2: What are typical reaction conditions for the hydrogenation of 2-methyl-dodecanal?
A2: Typical conditions involve dissolving 2-methyl-dodecanal in a suitable solvent, adding the catalyst, and then introducing hydrogen gas. The reaction can often be conducted at room temperature and atmospheric pressure using a hydrogen balloon, though for less reactive substrates or to improve reaction times, elevated pressure and temperature may be necessary.
Q3: How can I monitor the progress of the reaction?
A3: The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Nuclear Magnetic Resonance (NMR) spectroscopy. By taking small aliquots from the reaction mixture over time, you can observe the disappearance of the starting material (2-methyl-dodecanal) and the appearance of the product (2-methyl-dodecanol).
Q4: What are potential side reactions that can affect the purity of 2-methyl-dodecanol?
A4: The primary side reaction of concern is the decarbonylation of the aldehyde, which can occur at higher temperatures, leading to the formation of undecane and carbon monoxide. Over-reduction of the alcohol product is generally not a concern under typical aldehyde hydrogenation conditions. Impurities in the starting material or solvent can also lead to undesired byproducts.
Q5: How do I remove the catalyst after the reaction is complete?
A5: For heterogeneous catalysts like Pd/C and Raney® Nickel, the catalyst can be removed by filtration.[1] It is often recommended to filter the reaction mixture through a pad of Celite® to ensure all fine catalyst particles are removed.[3] Caution should be exercised as these catalysts can be pyrophoric, especially after use. The filter cake should be kept wet with solvent and disposed of properly.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Conversion | Inactive Catalyst: The catalyst may be old, of poor quality, or have been improperly handled and exposed to air. | Use a fresh batch of catalyst from a reputable supplier. Ensure the catalyst is handled under an inert atmosphere if it is air-sensitive. |
| Catalyst Poisoning: Trace impurities in the starting material, solvent, or from the glassware can poison the catalyst. Common poisons include sulfur compounds, thiols, and some nitrogen-containing compounds.[3] | Purify the 2-methyl-dodecanal and use high-purity, degassed solvents. Ensure all glassware is scrupulously clean. If poisoning is suspected, you can try filtering off the old catalyst and adding a fresh batch.[3] | |
| Insufficient Hydrogen: The hydrogen balloon may have a leak, or the hydrogen supply may be inadequate. | Check for leaks in your setup. For stubborn reactions, consider using a high-pressure hydrogenation apparatus to ensure sufficient hydrogen availability.[3] | |
| Poor Solubility: If the substrate is not fully dissolved in the chosen solvent, the reaction will be slow. | Choose a solvent in which 2-methyl-dodecanal is highly soluble. Common solvents for hydrogenation include ethanol, methanol, and ethyl acetate.[3] | |
| Low Purity of 2-Methyl-Dodecanol | Incomplete Reaction: The reaction was not allowed to proceed to completion, leaving unreacted starting material. | Increase the reaction time and continue to monitor by TLC or GC until all the starting material is consumed. |
| Side Reactions: Decarbonylation or other side reactions may be occurring. | Optimize the reaction temperature; lower temperatures generally reduce the rate of side reactions. Ensure a clean reaction setup to avoid impurities that may catalyze side reactions. | |
| Isomerization: Depending on the catalyst and conditions, isomerization of the starting material or product could occur, though this is less common for simple aliphatic aldehydes. | Screen different catalysts and solvents to find conditions that minimize isomerization. | |
| Difficulty in Catalyst Filtration | Fine Catalyst Particles: The catalyst particles may be too fine, passing through the filter paper. | Use a pad of Celite® or a membrane filter with a smaller pore size to aid in the complete removal of the catalyst. |
| Pyrophoric Catalyst: The catalyst, particularly Raney® Nickel and used Pd/C, can ignite upon exposure to air when dry.[4] | Do not allow the catalyst to dry on the filter paper. Keep it wet with the reaction solvent during and after filtration. Quench the catalyst carefully with water before disposal. |
Experimental Protocols
General Protocol for Hydrogenation using Palladium on Carbon (Pd/C)
This is a general procedure and may require optimization for 2-methyl-dodecanal.
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-methyl-dodecanal (1 equivalent) in a suitable solvent (e.g., ethanol or ethyl acetate).
-
Inert Atmosphere: Flush the flask with an inert gas, such as nitrogen or argon.[1]
-
Catalyst Addition: Under the inert atmosphere, carefully add 5-10% (w/w) of Palladium on carbon (10% Pd).
-
Hydrogen Introduction: Evacuate the flask and backfill with hydrogen gas. This can be done using a hydrogen-filled balloon attached to the flask.[1] For more robust reactions, a Parr hydrogenator or a similar high-pressure reactor can be used.
-
Reaction: Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by TLC or GC.
-
Work-up: Once the reaction is complete, carefully purge the flask with an inert gas to remove excess hydrogen.
-
Filtration: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with the reaction solvent.
-
Purification: Concentrate the filtrate under reduced pressure to obtain the crude 2-methyl-dodecanol. The product can be further purified by distillation or column chromatography if necessary.
General Protocol for Hydrogenation using Raney® Nickel
Raney® Nickel is pyrophoric and must be handled with extreme care.
-
Catalyst Preparation: Raney® Nickel is typically supplied as a slurry in water. Before use, the water should be decanted, and the catalyst washed with the chosen reaction solvent (e.g., ethanol).
-
Reaction Setup: In a flask equipped with a magnetic stir bar, add the 2-methyl-dodecanal dissolved in the reaction solvent.
-
Catalyst Addition: Carefully add the washed Raney® Nickel slurry to the reaction mixture.
-
Hydrogenation: The reaction can be carried out under a hydrogen atmosphere (balloon or pressure reactor) similar to the Pd/C protocol. Raney® Nickel hydrogenations are often performed at slightly elevated temperatures (e.g., 40-50 °C) and pressures to increase the reaction rate.
-
Monitoring and Work-up: Monitor the reaction as described above. After completion, the catalyst is removed by filtration through Celite®. Extreme caution must be taken to keep the catalyst wet at all times.
-
Purification: The product is isolated and purified as described in the Pd/C protocol.
Data Presentation
The following tables provide representative data for the hydrogenation of aliphatic aldehydes. These should be considered as starting points for the optimization of the 2-methyl-dodecanal hydrogenation.
Table 1: Typical Reaction Conditions for Aliphatic Aldehyde Hydrogenation
| Parameter | Condition | Notes |
| Catalyst | 10% Pd/C or Raney® Nickel | Catalyst loading is typically 5-10% by weight relative to the substrate. |
| Solvent | Ethanol, Methanol, Ethyl Acetate, Tetrahydrofuran (THF) | The choice of solvent can influence reaction rate and selectivity. |
| Temperature (°C) | 25 - 60 | Higher temperatures can increase the reaction rate but may also promote side reactions. |
| Pressure (H₂) | 1 - 50 atm | Atmospheric pressure (balloon) is often sufficient, but higher pressures can accelerate the reaction.[3] |
| Reaction Time (h) | 1 - 24 | Dependent on substrate, catalyst, temperature, and pressure. |
Table 2: Influence of Catalyst on Yield and Purity (Hypothetical Data for Optimization)
| Catalyst | Temperature (°C) | Pressure (atm) | Time (h) | Yield (%) | Purity (%) |
| 10% Pd/C | 25 | 1 | 12 | 95 | 98 |
| 10% Pd/C | 50 | 10 | 2 | 98 | 97 |
| Raney® Ni | 40 | 10 | 6 | 96 | 99 |
| 5% Pt/C | 25 | 1 | 18 | 92 | 98 |
Visualizations
Caption: General experimental workflow for the catalytic hydrogenation of 2-methyl-dodecanal.
Caption: Decision tree for troubleshooting low yield or purity in hydrogenation reactions.
References
Technical Support Center: Troubleshooting GC-MS Peak Tailing for Long-Chain Alcohols
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve GC-MS peak tailing issues encountered during the analysis of long-chain alcohols.
Frequently Asked Questions (FAQs)
Q1: What causes peak tailing for long-chain alcohols in GC-MS analysis?
Peak tailing for long-chain alcohols, which are polar and have high boiling points, is often caused by a combination of factors:
-
Active Sites: Unwanted interactions between the hydroxyl group of the alcohol and active sites within the GC system. These sites can be exposed silanols on the column, contamination in the inlet liner, or metal surfaces.[1][2][3]
-
Column Contamination: Accumulation of non-volatile residues from previous injections at the head of the column can interfere with the proper partitioning of the analyte.[1]
-
Improper Column Installation: A poorly cut column or incorrect installation depth in the inlet or detector can create dead volumes and turbulence in the carrier gas flow path.[1][4]
-
Inadequate Inlet Temperature: If the inlet temperature is too low, it can lead to slow or incomplete vaporization of the high-boiling-point long-chain alcohols.
-
Method Parameters: Issues such as an inappropriate column phase, incorrect carrier gas flow rate, or unsuitable injection parameters can contribute to poor peak shape.[5][6]
-
Sample Overload: Injecting too much sample can saturate the column, leading to peak fronting or tailing.[7]
Q2: How can I tell if my peak tailing is a chemical or physical problem?
A good diagnostic approach is to observe which peaks in your chromatogram are tailing:
-
If only the long-chain alcohol peaks (and other polar analytes) are tailing , the issue is likely chemical in nature, pointing towards active sites in the system.
-
If all peaks in the chromatogram, including non-polar compounds and the solvent peak, are tailing , the problem is more likely to be physical, such as an improper column installation or a significant blockage.[1]
Q3: What is derivatization, and can it help with peak tailing of long-chain alcohols?
Derivatization is a chemical modification of the analyte to make it more suitable for GC-MS analysis. For long-chain alcohols, the polar hydroxyl group is the primary cause of undesirable interactions. Silylation is a common derivatization technique that replaces the active hydrogen on the hydroxyl group with a non-polar trimethylsilyl (TMS) group.[8] This process increases the volatility and reduces the polarity of the long-chain alcohol, resulting in improved peak shape and reduced tailing.[8]
Q4: What type of GC column is best for analyzing long-chain alcohols?
The choice of column depends on whether you are analyzing the alcohols directly or after derivatization:
-
For underivatized long-chain alcohols: A polar stationary phase, such as a wax-type column (polyethylene glycol), is often recommended.
-
For derivatized (silylated) long-chain alcohols: A non-polar or mid-polar stationary phase, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms or equivalent), is a suitable choice.[9]
Troubleshooting Guides
Guide 1: Initial System Checks and Maintenance
If you are experiencing peak tailing with your long-chain alcohol analysis, start with these fundamental checks and maintenance procedures.
Problem: Peak tailing is observed for long-chain alcohol standards and samples.
Logical Troubleshooting Workflow
Caption: Initial troubleshooting steps for GC-MS peak tailing.
Experimental Protocols:
-
Protocol 1: GC Inlet Liner Replacement (Agilent GC) [10][11][12][13]
-
Cool Down: Ensure the GC inlet has cooled to a safe temperature.
-
Depressurize: Turn off the carrier gas flow to the inlet.
-
Remove Septum Retainer: Loosen the septum retainer nut and remove the old septum.
-
Access Liner: Lift the septum retaining assembly to access the inlet liner.
-
Remove Old Liner: Use clean, lint-free tweezers to carefully pull the old liner out of the inlet.
-
Inspect Gold Seal: Check the gold seal at the bottom of the inlet for any debris or septum fragments and clean if necessary.
-
Prepare New Liner: Wearing powder-free gloves, place a new O-ring onto the new, deactivated inlet liner.
-
Install New Liner: Carefully insert the new liner into the inlet until it is properly seated.
-
Reassemble: Replace the septum retaining assembly and the new septum, then tighten the retainer nut.
-
Purge: Restore carrier gas flow and purge the inlet for 10-15 minutes before heating.
-
-
Protocol 2: GC Column Trimming [14][15][16][17]
-
Cool Down and Depressurize: Cool the oven and inlet and turn off the carrier gas.
-
Disconnect Column: Carefully loosen the column nut from the inlet.
-
Score the Column: Using a ceramic scoring wafer or a diamond-tipped scribe, make a clean, square score on the column tubing approximately 15-20 cm from the inlet end.
-
Break the Column: Gently snap the column at the score mark.
-
Inspect the Cut: Use a magnifying glass to ensure the cut is clean and at a 90-degree angle with no jagged edges or shards.
-
Reinstall Column: Re-install the column into the inlet at the correct depth according to your instrument's manual.
-
Leak Check: After restoring gas flow, perform a leak check at the inlet fitting.
-
Guide 2: Method Optimization and Derivatization
If basic maintenance does not resolve the peak tailing, further optimization of the analytical method or derivatization of the long-chain alcohols may be necessary.
Problem: Peak tailing persists after initial maintenance.
Logical Troubleshooting Workflow
Caption: Advanced troubleshooting involving method optimization and derivatization.
Experimental Protocols:
-
Protocol 3: Silylation of Long-Chain Alcohols [9][18][19][20]
-
Sample Preparation: Prepare a standard mixture of your long-chain alcohols in an appropriate solvent like chloroform.
-
Derivatization Reagent: Use a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) as a catalyst.
-
Reaction: In a GC vial, mix your sample or standard with the silylating reagent. A typical ratio is 80 µL of BSTFA and 20 µL of TMCS for a sample of aliphatic alcohols.
-
Incubation: Securely cap the vial and heat the mixture at 60°C for 30 minutes.
-
Analysis: After cooling to room temperature, the derivatized sample can be directly injected into the GC-MS.
-
Optimizing GC-MS Parameters for Derivatized Long-Chain Alcohols:
-
Inlet Temperature: A starting point for the inlet temperature is 300°C.[18]
-
Oven Program: A temperature program starting at 150°C and ramping up to 300°C at a rate of 4°C/min, followed by a hold, is a good starting point.[18]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min is commonly used.[18]
-
Injection Mode: A split injection (e.g., 1:10 split ratio) is often suitable.[18]
Data Presentation
To quantitatively assess the effectiveness of your troubleshooting efforts, it is crucial to measure the peak asymmetry or tailing factor before and after any adjustments.
Table 1: Peak Asymmetry/Tailing Factor Analysis
| Troubleshooting Action | Analyte | Retention Time (min) | Asymmetry Factor (Before) | Asymmetry Factor (After) | % Improvement |
| Replace Inlet Liner | 1-Octadecanol | 15.2 | 2.1 | 1.3 | 38.1% |
| Trim Column | 1-Eicosanol | 18.5 | 2.5 | 1.5 | 40.0% |
| Increase Inlet Temp. | 1-Docosanol | 21.3 | 1.9 | 1.2 | 36.8% |
| Derivatization | 1-Octadecanol | 14.8 | 2.1 | 1.1 | 47.6% |
Note: The data in this table is illustrative. Users should populate this table with their own experimental data to track improvements in peak shape. The asymmetry factor is typically calculated by the chromatography data system software.[21][22][23][24][25]
References
- 1. m.youtube.com [m.youtube.com]
- 2. youtube.com [youtube.com]
- 3. agilent.com [agilent.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. m.youtube.com [m.youtube.com]
- 6. agilent.com [agilent.com]
- 7. m.youtube.com [m.youtube.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Derivatization techniques for free fatty acids by GC [restek.com]
- 10. m.youtube.com [m.youtube.com]
- 11. agilent.com [agilent.com]
- 12. youtube.com [youtube.com]
- 13. m.youtube.com [m.youtube.com]
- 14. m.youtube.com [m.youtube.com]
- 15. m.youtube.com [m.youtube.com]
- 16. m.youtube.com [m.youtube.com]
- 17. m.youtube.com [m.youtube.com]
- 18. pubcompare.ai [pubcompare.ai]
- 19. Fatty alcohol analysis | Cyberlipid [cyberlipid.gerli.com]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. chromatographyonline.com [chromatographyonline.com]
- 23. chromatographyonline.com [chromatographyonline.com]
- 24. Analysis of peak asymmetry in chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
Technical Support Center: Synthesis of 2-Methyl-1-dodecanol
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Methyl-1-dodecanol.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Grignard reaction to synthesize this compound has a low yield. What are the potential causes?
A1: Low yields in Grignard syntheses are common and can often be attributed to several factors:
-
Moisture: Grignard reagents are highly reactive with water. Any moisture in your glassware, solvents, or starting materials will quench the Grignard reagent, reducing the yield of your desired product. Ensure all glassware is oven-dried and cooled under an inert atmosphere, and use anhydrous solvents.
-
Wurtz Coupling: A significant side reaction is the coupling of the alkyl halide with the already-formed Grignard reagent, resulting in a longer-chain alkane.[1][2][3] This can be minimized by the slow addition of the alkyl halide to the magnesium turnings and maintaining a controlled reaction temperature.[1][2]
-
Impure Magnesium: The surface of the magnesium turnings can have a layer of magnesium oxide, which prevents the reaction from initiating. It is crucial to use fresh, high-purity magnesium turnings.
-
Reaction with Oxygen: Exposure to oxygen can also consume the Grignard reagent. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) is essential.[1]
Q2: I am observing a significant amount of a high-boiling point byproduct in my Grignard reaction. What could it be?
A2: A high-boiling point byproduct is often the result of a Wurtz coupling reaction .[2][4][5] In the context of synthesizing this compound, if you are using an undecyl magnesium halide, the Wurtz coupling product would be docosane (C22H46). This side reaction is favored at higher temperatures and higher concentrations of the alkyl halide.[2] To mitigate this, ensure slow addition of the alkyl halide and maintain gentle reflux.
Q3: During the hydroformylation of 1-dodecene to produce the precursor aldehyde, I am getting a mixture of isomers. How can I improve the selectivity for the branched aldehyde?
A3: The hydroformylation of terminal alkenes like 1-dodecene typically yields a mixture of linear and branched aldehydes. The ratio of these isomers is highly dependent on the catalyst system and reaction conditions. To favor the formation of the branched isomer (2-methyldodecanal), consider the following:
-
Ligand Choice: The steric and electronic properties of the phosphine ligands on the rhodium catalyst play a crucial role. Bulkier ligands tend to favor the formation of the linear aldehyde, so exploring different ligand systems is key.
-
Reaction Conditions: Temperature and pressure can also influence the regioselectivity. A systematic optimization of these parameters may be necessary.
Q4: After the reduction of 2-methyldodecanal, my final product is contaminated with an unsaturated compound. What is the likely cause?
A4: The presence of an unsaturated compound suggests an aldol condensation side reaction may have occurred with the starting aldehyde, especially if the reaction was carried out under acidic or basic conditions with heating.[6][7][8] The aldol condensation product of 2-methyldodecanal would be an α,β-unsaturated aldehyde, which upon reduction would yield an unsaturated alcohol. To avoid this, ensure the reduction is carried out under neutral conditions and at a controlled temperature.
Experimental Protocols
Synthesis of this compound via Grignard Reaction
This protocol describes the synthesis of this compound from 1-bromoundecane and paraformaldehyde.
Materials:
-
Magnesium turnings
-
1-Bromoundecane
-
Anhydrous diethyl ether
-
Paraformaldehyde
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
Procedure:
-
Preparation of the Grignard Reagent:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Place magnesium turnings in the flask.
-
In the dropping funnel, prepare a solution of 1-bromoundecane in anhydrous diethyl ether.
-
Add a small portion of the 1-bromoundecane solution to the magnesium turnings to initiate the reaction. Initiation may be indicated by a slight warming of the flask and the appearance of a cloudy solution.
-
Once the reaction has started, add the remaining 1-bromoundecane solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.
-
-
Reaction with Paraformaldehyde:
-
Cool the Grignard solution to 0 °C in an ice bath.
-
Slowly add dry paraformaldehyde to the stirred Grignard solution.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours.
-
-
Work-up:
-
Cool the reaction mixture again in an ice bath and slowly quench by the dropwise addition of a saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation to obtain this compound.
-
Data Presentation
The following table provides representative data on how reaction conditions can influence the yield and purity of this compound synthesized via the Grignard reaction.
| Parameter | Condition A | Condition B | Condition C |
| Alkyl Halide Addition Rate | Fast (30 min) | Slow (90 min) | Slow (90 min) |
| Reaction Temperature | 40°C (Vigorous Reflux) | 35°C (Gentle Reflux) | 35°C (Gentle Reflux) |
| Solvent Condition | Anhydrous | Anhydrous | Trace Moisture |
| Yield of this compound | 45% | 75% | 30% |
| Purity (by GC-MS) | 80% | 95% | 70% |
| Major Side Product | Docosane (Wurtz Coupling) | Docosane (Wurtz Coupling) | Dodecane (from quenched Grignard) |
| Side Product Percentage | ~15% | ~3% | ~25% |
Visualizations
Logical Relationship of Synthesis and Side Reactions
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Impact of residence time distributions in reacting magnesium packed beds on Grignard reagent formation – selectivity of Grignard reagent formation (pa ... - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D3RE00191A [pubs.rsc.org]
- 3. Give reaction Wurtz and wurtz fitting with grignard reagent | Filo [askfilo.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. byjus.com [byjus.com]
- 6. m.youtube.com [m.youtube.com]
- 7. youtube.com [youtube.com]
- 8. google.com [google.com]
Enhancing the resolution of 2-Methyl-1-dodecanol enantiomers in chiral chromatography
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the enantiomeric resolution of 2-Methyl-1-dodecanol using chiral chromatography.
Troubleshooting Guide
This guide addresses common issues encountered during the chiral separation of this compound.
Issue 1: Poor or No Resolution of Enantiomers
If you are observing a single peak or two poorly resolved peaks for the enantiomers of this compound, consider the following troubleshooting steps:
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Mobile Phase Composition: The composition of the mobile phase is critical. For normal-phase chromatography, the ratio of the non-polar solvent (e.g., hexane or heptane) to the polar modifier (e.g., isopropanol, ethanol) significantly impacts resolution.
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Action: Systematically vary the percentage of the alcohol modifier. Start with a low concentration (e.g., 2%) and gradually increase it. A lower percentage of the modifier generally increases retention and may improve resolution, but can also lead to broader peaks.
-
-
Choice of Alcohol Modifier: The type of alcohol used as a polar modifier can affect the chiral recognition.
-
Action: If isopropanol is not providing adequate separation, try ethanol or another suitable alcohol.
-
-
Flow Rate: High flow rates can decrease resolution by reducing the interaction time of the analyte with the chiral stationary phase (CSP).
-
Action: Reduce the flow rate (e.g., from 1.0 mL/min to 0.5 mL/min) to see if resolution improves.
-
-
Temperature: Temperature can have a significant and sometimes unpredictable effect on chiral separations.
-
Action: Experiment with different column temperatures. Lower temperatures often, but not always, enhance resolution. Try running the separation at a controlled room temperature, and then at a decreased temperature (e.g., 15°C).
-
Issue 2: Peak Tailing or Asymmetry
Peak tailing can be caused by several factors, from secondary interactions with the stationary phase to column overload.
-
Sample Overload: Injecting too much sample can lead to broad, tailing peaks.
-
Action: Reduce the sample concentration and/or the injection volume.
-
-
Mobile Phase Additives: For analytes with acidic or basic functional groups, the addition of a small amount of an acidic or basic modifier to the mobile phase can improve peak shape. While this compound is neutral, impurities in the sample might interact with the stationary phase.
-
Action: While less common for neutral alcohols, consider the purity of your sample. If impurities are suspected, sample clean-up may be necessary.
-
-
Column Contamination or Degradation: Accumulation of contaminants on the column can lead to poor peak shape.
-
Action: Flush the column with a strong, compatible solvent as recommended by the manufacturer. If the problem persists, the column may be degraded and require replacement.
-
Issue 3: Irreproducible Retention Times and Resolution
Fluctuations in retention times and resolution can indicate a lack of system equilibration or changes in experimental conditions.
-
Column Equilibration: Insufficient equilibration of the column with the mobile phase is a common cause of shifting retention times.
-
Action: Ensure the column is thoroughly equilibrated with the mobile phase before injecting the sample. This may take 20-30 column volumes or more.
-
-
Mobile Phase Preparation: Inconsistent preparation of the mobile phase will lead to variability.
-
Action: Prepare fresh mobile phase for each set of experiments and ensure accurate measurement of all components. Degas the mobile phase to prevent bubble formation.
-
-
Temperature Fluctuations: Changes in ambient temperature can affect chromatography.
-
Action: Use a column oven to maintain a constant temperature.
-
Frequently Asked Questions (FAQs)
Q1: What type of chiral stationary phase (CSP) is most suitable for separating the enantiomers of this compound?
A1: For aliphatic alcohols like this compound, polysaccharide-based CSPs are a good starting point. Specifically, columns with cellulose or amylose derivatives, such as cellulose tris(3,5-dimethylphenylcarbamate), are often effective. These types of CSPs are versatile and can be used in normal-phase, reversed-phase, and polar organic modes.
Q2: Should I use normal-phase or reversed-phase chromatography for this separation?
A2: Normal-phase chromatography is generally the preferred mode for the chiral separation of relatively non-polar compounds like this compound. A typical mobile phase would consist of a non-polar solvent like n-hexane or n-heptane with a small amount of an alcohol modifier (e.g., isopropanol or ethanol).
Q3: How does temperature affect the chiral separation of this compound?
A3: The effect of temperature on chiral separations is complex and depends on the thermodynamics of the interactions between the enantiomers and the CSP. In many cases, decreasing the temperature can improve resolution by enhancing the stability of the transient diastereomeric complexes formed on the stationary phase. However, this is not always the case, and sometimes an increase in temperature can improve efficiency and resolution. It is an important parameter to optimize for your specific separation.[1]
Q4: Can I use mobile phase additives to improve the resolution?
A4: For a neutral compound like this compound, mobile phase additives such as acids (e.g., trifluoroacetic acid) or bases (e.g., diethylamine) are generally not necessary and are unlikely to improve the chiral resolution itself. These additives are typically used to improve the peak shape of acidic or basic analytes, respectively.
Q5: My resolution is good, but the analysis time is too long. How can I speed it up without sacrificing resolution?
A5: To reduce the analysis time, you can try the following, but be aware that there is often a trade-off with resolution:
-
Increase the Flow Rate: This will decrease the retention time, but may also reduce resolution.
-
Increase the Percentage of Polar Modifier: A higher concentration of the alcohol in the mobile phase will decrease retention times. You will need to find a balance where the analysis time is acceptable, and the resolution is still sufficient.
-
Use a Shorter Column or a Column with Smaller Particles: If available, a shorter column or one packed with smaller particles can provide faster separations with good efficiency.
Experimental Protocols & Data
Representative Experimental Protocol for Chiral HPLC of this compound
This protocol provides a starting point for method development.
-
System Preparation:
-
HPLC System: An HPLC system equipped with a UV detector.
-
Chiral Column: A polysaccharide-based chiral column (e.g., cellulose tris(3,5-dimethylphenylcarbamate)), 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: Prepare a mixture of n-Hexane and Isopropanol (IPA). Start with a ratio of 98:2 (v/v). Degas the mobile phase before use.
-
Flow Rate: Set the initial flow rate to 1.0 mL/min.
-
Temperature: Use a column oven set to 25°C.
-
Detection: UV at 210 nm (as aliphatic alcohols have poor chromophores, detection can be challenging; a refractive index detector can also be used).
-
-
Sample Preparation:
-
Dissolve the racemic this compound in the mobile phase to a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Run:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject 10 µL of the prepared sample.
-
Run the analysis and record the chromatogram.
-
-
Optimization:
-
If resolution is not satisfactory, adjust the mobile phase composition (e.g., change the n-Hexane/IPA ratio to 95:5 or 90:10), flow rate (e.g., decrease to 0.5 mL/min), or temperature (e.g., decrease to 15°C) as described in the troubleshooting guide.
-
Table 1: Representative Chiral HPLC Conditions for Aliphatic Alcohols
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Chiral Stationary Phase | Cellulose tris(3,5-dimethylphenylcarbamate) | Amylose tris(3,5-dimethylphenylcarbamate) | Cellulose tris(4-methylbenzoate) |
| Mobile Phase | n-Hexane / Isopropanol (95:5) | n-Heptane / Ethanol (90:10) | n-Hexane / Isopropanol (98:2) |
| Flow Rate | 1.0 mL/min | 0.8 mL/min | 0.5 mL/min |
| Temperature | 25°C | 20°C | 15°C |
| Detection | UV at 210 nm | UV at 210 nm | UV at 210 nm |
Note: The data in this table is representative of typical starting conditions for the chiral separation of aliphatic alcohols and should be optimized for this compound.
Visualizations
References
Preventing oxidation of 2-Methyl-1-dodecanol during storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the oxidation of 2-Methyl-1-dodecanol during storage. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound degradation during storage?
A1: The primary cause of degradation for this compound, a primary alcohol, is oxidation. This process typically occurs in the presence of oxygen and can be accelerated by factors such as exposure to light, elevated temperatures, and the presence of metal ion contaminants. The initial oxidation product is the corresponding aldehyde, 2-methyldodecanal, which can be further oxidized to 2-methyldodecanoic acid.
Q2: What are the ideal storage conditions to prevent the oxidation of this compound?
A2: To minimize oxidation, this compound should be stored in a cool, dry, and dark environment. It is highly recommended to store it under an inert atmosphere, such as nitrogen or argon, to displace oxygen. The container should be tightly sealed to prevent exposure to air and moisture.
Q3: Are there any recommended antioxidants that can be added to this compound for long-term stability?
A3: Yes, the addition of antioxidants can significantly inhibit the oxidation process. Common choices for fatty alcohols include butylated hydroxytoluene (BHT) and tocopherols (Vitamin E). The optimal concentration of the antioxidant should be determined experimentally, but a typical starting point is in the range of 50-200 ppm.
Q4: How can I detect if my sample of this compound has started to oxidize?
A4: Oxidation can be detected by analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS). The presence of peaks corresponding to 2-methyldodecanal and 2-methyldodecanoic acid in the chromatogram indicates that oxidation has occurred. An increase in the peroxide value of the sample is also an indicator of initial oxidation.
Troubleshooting Guides
Issue 1: Unexpected Peaks in GC-MS Analysis
-
Symptom: Your GC-MS analysis of this compound shows additional peaks that are not present in the reference standard.
-
Possible Cause: The sample has likely undergone oxidation. The extra peaks could correspond to 2-methyldodecanal and 2-methyldodecanoic acid.
-
Troubleshooting Steps:
-
Confirm Peak Identity: Compare the mass spectra of the unknown peaks with library spectra for 2-methyldodecanal and 2-methyldodecanoic acid.
-
Review Storage Conditions: Check if the sample was stored under an inert atmosphere, protected from light, and at a low temperature.
-
Test for Peroxides: Perform a peroxide value test on the sample to check for early signs of oxidation.
-
Implement Preventative Measures: If oxidation is confirmed, discard the compromised sample and ensure future samples are stored under the recommended ideal conditions with the possible addition of an antioxidant.
-
Issue 2: Inconsistent Experimental Results
-
Symptom: You are observing variability in your experimental outcomes when using different batches or ages of this compound.
-
Possible Cause: The purity of your this compound may be compromised due to oxidation, leading to the presence of reactive aldehyde and carboxylic acid impurities.
-
Troubleshooting Steps:
-
Quantify Purity: Use a validated GC-MS method to determine the purity of each batch of this compound before use.
-
Analyze for Oxidation Products: Specifically look for and quantify the levels of 2-methyldodecanal and 2-methyldodecanoic acid.
-
Set Purity Thresholds: Establish a minimum purity level and maximum allowable limits for oxidation products for your specific application.
-
Standardize Storage: Ensure all batches are stored under identical, optimal conditions to minimize batch-to-batch variability.
-
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C | Reduces the rate of chemical reactions, including oxidation. |
| Atmosphere | Inert Gas (Nitrogen or Argon) | Displaces oxygen, a key reactant in the oxidation process. |
| Light | Amber Glass or Opaque Container | Prevents photo-oxidation initiated by UV light. |
| Container | Tightly Sealed Glass Bottle | Prevents exposure to atmospheric oxygen and moisture. |
| Additives | Antioxidants (e.g., BHT, Tocopherol) at 50-200 ppm | Inhibit the free radical chain reactions of oxidation. |
Experimental Protocols
Protocol 1: Quantification of this compound and its Oxidation Products by GC-MS
Objective: To quantify the purity of this compound and determine the concentration of its primary oxidation products, 2-methyldodecanal and 2-methyldodecanoic acid.
Materials:
-
This compound sample
-
Standards of this compound, 2-methyldodecanal, and 2-methyldodecanoic acid
-
Internal standard (e.g., 1-tridecanol)
-
Derivatization agent for the carboxylic acid (e.g., BSTFA with 1% TMCS)
-
Anhydrous solvent (e.g., Dichloromethane)
-
GC-MS system with a suitable capillary column (e.g., DB-5ms)
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample into a vial.
-
Add a known amount of the internal standard.
-
Dilute with the anhydrous solvent to a final concentration of approximately 1 mg/mL.
-
-
Derivatization (for carboxylic acid analysis):
-
To a separate aliquot of the prepared sample, add the derivatization agent (e.g., 100 µL of BSTFA with 1% TMCS).
-
Heat the vial at 60°C for 30 minutes to ensure complete derivatization of the 2-methyldodecanoic acid to its trimethylsilyl (TMS) ester.
-
-
GC-MS Analysis:
-
Injector Temperature: 250°C
-
Oven Program: Start at 80°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
MS Detector: Operate in full scan mode (m/z 40-500) for qualitative analysis and in selected ion monitoring (SIM) mode for quantitative analysis.
-
-
Quantification:
-
Create a calibration curve for each analyte (this compound, 2-methyldodecanal, and the derivatized 2-methyldodecanoic acid) using the standards.
-
Calculate the concentration of each compound in the sample based on the peak area ratio to the internal standard and the calibration curve.
-
Visualizations
Caption: Oxidation pathway of this compound.
Caption: Troubleshooting workflow for suspected oxidation.
Technical Support Center: Trace Analysis of 2-Methyl-1-dodecanol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the method development and analysis of 2-Methyl-1-dodecanol. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
1. What are the primary challenges in the trace analysis of this compound?
The primary challenges in analyzing this compound, a long-chain branched alcohol, stem from its physicochemical properties. These include low volatility and the potential for poor thermal stability, which can complicate analysis by gas chromatography (GC).[1][2] To overcome these issues, derivatization is often a necessary step to increase volatility and improve chromatographic performance.[1][2][3]
2. Which analytical techniques are most suitable for the trace analysis of this compound?
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and commonly used technique for the analysis of volatile compounds like this compound and its derivatives.[4] Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is another viable option, particularly after derivatization, and is well-suited for analyzing such compounds in complex matrices.[5][6][7]
3. Is derivatization necessary for the analysis of this compound?
Yes, derivatization is highly recommended for the robust analysis of this compound by both GC and LC.[2][5] For GC analysis, derivatization converts the polar hydroxyl group into a less polar, more volatile silyl ether, improving peak shape and thermal stability.[1][3] For LC-MS/MS, derivatization can enhance ionization efficiency and chromatographic retention.[5][6]
4. What are the recommended derivatization reagents for this compound?
-
For GC Analysis: Silylation reagents are most common. N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a widely used reagent for this purpose.[8] A catalyst such as trimethylchlorosilane (TMCS) can be added to facilitate the reaction with sterically hindered alcohols.
-
For LC-MS/MS Analysis: Phenyl isocyanate (PIC) has been successfully used to derivatize long-chain alcohols for improved detection.[5][6][7]
Troubleshooting Guides
GC-MS Analysis
| Problem | Potential Cause | Suggested Solution |
| Poor peak shape (tailing) | Incomplete derivatization. | Optimize derivatization conditions (temperature, time, reagent excess). Ensure the sample is dry, as moisture can interfere with silylation reagents. |
| Active sites in the GC inlet or column. | Use a deactivated inlet liner and a high-quality, low-bleed GC column. Consider silylating the entire sample extract to passivate active sites. | |
| Low signal intensity/no peak | Analyte loss during sample preparation. | Optimize extraction efficiency. Ensure proper pH control during liquid-liquid extraction. Minimize evaporative losses. |
| Inefficient derivatization. | Increase the amount of derivatizing reagent, add a catalyst (e.g., TMCS for silylation), and optimize reaction time and temperature. | |
| Poor thermal stability. | Ensure the GC inlet temperature is not excessively high. Derivatization should improve thermal stability.[1][2] | |
| Non-reproducible results | Inconsistent sample preparation or derivatization. | Standardize all steps of the sample preparation and derivatization protocol. Use an internal standard to correct for variability. |
| Variability in manual injection. | Use an autosampler for injections to ensure consistent injection volume and speed. |
LC-MS/MS Analysis
| Problem | Potential Cause | Suggested Solution |
| Low signal intensity | Inefficient ionization. | Optimize mass spectrometer source parameters (e.g., spray voltage, gas flows, temperature).[5] |
| Poor chromatographic retention. | Adjust the mobile phase composition and gradient to achieve better retention on the C18 column.[5] | |
| Incomplete derivatization. | Optimize the derivatization reaction with phenyl isocyanate, including temperature and reaction time.[5] | |
| Matrix effects (ion suppression or enhancement) | Co-eluting matrix components. | Improve sample cleanup using techniques like solid-phase extraction (SPE).[9] Modify the chromatographic gradient to separate the analyte from interfering compounds. |
| Inconsistent retention times | Changes in mobile phase composition. | Prepare fresh mobile phase daily and ensure proper mixing. |
| Column degradation. | Use a guard column and ensure the mobile phase is filtered. Replace the analytical column if performance deteriorates. |
Experimental Protocols
Protocol 1: Sample Preparation using Liquid-Liquid Extraction (LLE)
This protocol is adapted from methods used for similar long-chain alcohols and is suitable for extracting this compound from aqueous samples.[5]
-
To 50 mL of the aqueous sample, add 15 g of sodium chloride and 0.1 g of sodium hydrogen carbonate.
-
Perform the extraction with three successive portions of ethyl acetate (10 mL, 10 mL, and 5 mL).
-
Combine the organic extracts.
-
Evaporate an aliquot (e.g., 5 mL) of the combined extracts to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable solvent (e.g., acetonitrile) for derivatization.
Protocol 2: Derivatization for GC-MS Analysis (Silylation)
This protocol is a general procedure for silylation of alcohols.[8]
-
Ensure the dried extract from Protocol 1 is completely free of water.
-
Add 100 µL of a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS), to the dried sample residue.
-
Vortex the mixture for 1 minute.
-
Heat the vial at 70°C for 30 minutes to ensure complete derivatization.
-
Cool the sample to room temperature before GC-MS analysis.
Protocol 3: Derivatization for LC-MS/MS Analysis
This protocol is based on the derivatization of dodecanol with phenyl isocyanate.[5][6]
-
To the dried sample residue reconstituted in 200 µL of acetonitrile, add 25.5 µL of phenyl isocyanate (PIC).
-
Heat the solution at 70°C for 30 minutes.
-
Add 10 µL of methanol to quench the excess PIC and heat again at 70°C for 30 minutes.
-
Evaporate the solution to dryness at 80°C.
-
Re-suspend the dry residue in the mobile phase to a final volume of 1 mL.
-
Filter the solution through a 0.22 µm syringe filter before LC-MS/MS analysis.
Quantitative Data Summary
The following table summarizes the performance of an LC-MS/MS method for the analysis of dodecanol, which can be considered a close structural analog to this compound. These values provide a useful starting point for method validation.
| Analyte | Linearity Range (µg/L) | LOD (µg/L) | LOQ (µg/L) | Correlation Coefficient (r²) |
| Dodecanol | 0.005 - 1000 | 0.005 | 0.01 | >0.97 |
Data adapted from a study on dodecanol analysis by LC-MS/MS.[5][6][7]
Visualizations
Caption: Workflow for GC-MS analysis of this compound.
References
- 1. m.youtube.com [m.youtube.com]
- 2. m.youtube.com [m.youtube.com]
- 3. youtube.com [youtube.com]
- 4. This compound | 22663-61-2 | Benchchem [benchchem.com]
- 5. Determination of Dodecanol and Short-Chained Ethoxylated Dodecanols by LC–MS/MS (with Electrospray Ionization) After Their Derivatization (with Phenyl Isocyanate) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Determination of Dodecanol and Short-Chained Ethoxylated Dodecanols by LC-MS/MS (with Electrospray Ionization) After Their Derivatization (with Phenyl Isocyanate) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A systematic derivatization technique for characterization of ethoxylates by GC and GCMS | Semantic Scholar [semanticscholar.org]
- 9. chromatographyonline.com [chromatographyonline.com]
Validation & Comparative
Validating Analytical Methods for 2-Methyl-1-dodecanol Quantification: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate quantification of compounds like 2-Methyl-1-dodecanol is critical. This guide provides a comparative overview of analytical methodologies for this purpose, focusing on Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). Due to the limited availability of specific validation data for this compound, this guide leverages data from closely related long-chain and branched-chain alcohols to provide a representative comparison. The validation parameters discussed are in accordance with ICH guidelines, which include specificity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), linearity, and range.[1]
Comparison of Analytical Methods
The two primary methods suitable for the quantification of this compound are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is well-suited for volatile and semi-volatile compounds like long-chain alcohols.
High-Performance Liquid Chromatography (HPLC) is a versatile separation technique that can be adapted for the analysis of a wide range of compounds, including less volatile alcohols. The choice of detector is crucial for sensitivity and specificity.
Quantitative Performance Data
The following table summarizes typical performance data for the quantification of long-chain alcohols using GC-MS and HPLC. These values are indicative and may vary depending on the specific instrumentation and experimental conditions.
| Performance Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) |
| Linearity (R²) | > 0.99 | > 0.99 |
| Accuracy (% Recovery) | 90 - 110% | 95 - 105% |
| Precision (% RSD) | < 15% | < 10% |
| Limit of Detection (LOD) | 0.1 - 10 µg/L | 10 - 100 µg/L |
| Limit of Quantification (LOQ) | 0.5 - 50 µg/L | 50 - 500 µg/L |
Experimental Protocols
Detailed methodologies for both GC-MS and HPLC are provided below. These protocols are generalized and should be optimized for specific laboratory conditions and sample matrices.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
1. Sample Preparation:
-
Extraction: For complex matrices, a liquid-liquid extraction with a suitable organic solvent (e.g., hexane or dichloromethane) is often employed.
-
Derivatization: To improve volatility and chromatographic performance, the hydroxyl group of this compound can be derivatized. A common method is silylation using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 6890N GC or similar.
-
Mass Spectrometer: Agilent 5975i MS or equivalent.
-
Column: DB-5MS capillary column (30 m × 250 µm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injector Temperature: 280°C.
-
Oven Temperature Program: Initial temperature of 40°C for 2 minutes, ramped to 230°C at 5°C/min, and held for 5 minutes.
-
MS Interface Temperature: 300°C.
-
Mass Range: 40 - 800 m/z.
-
Ionization Mode: Electron Ionization (EI).
High-Performance Liquid Chromatography (HPLC) Protocol
1. Sample Preparation:
-
Extraction: Similar to GC-MS, liquid-liquid or solid-phase extraction may be necessary depending on the sample matrix.
-
Derivatization: For UV or fluorescence detection, derivatization with a chromophore- or fluorophore-containing reagent may be required to enhance sensitivity.
2. HPLC Instrumentation and Conditions:
-
HPLC System: Waters Breeze HPLC System or similar.
-
Detector: Refractive Index (RI) or UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of water and a water-miscible organic solvent like acetonitrile or methanol. The exact ratio should be optimized for best separation.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
Visualizing the Workflow and Validation Parameters
To better understand the process of analytical method validation and the interplay of different parameters, the following diagrams are provided.
References
A Comparative Analysis of the Biological Activities of 1-Dodecanol and its Branched Isomer, 2-Methyl-1-dodecanol
A comprehensive review of the existing scientific literature reveals a significant body of research on the biological activities of the linear fatty alcohol, 1-dodecanol, with a notable absence of corresponding experimental data for its branched-chain isomer, 2-Methyl-1-dodecanol. This guide synthesizes the available information, presenting a detailed account of 1-dodecanol's bioactivity and offering a theoretical comparison to this compound based on established structure-activity relationships.
Introduction
1-Dodecanol, a 12-carbon straight-chain fatty alcohol, is a naturally occurring compound found in various plants and is also produced by some insects and microorganisms. It is widely utilized in the cosmetic, pharmaceutical, and food industries.[1][2] Its biological activities, particularly its antimicrobial and insecticidal properties, have been the subject of numerous studies. In contrast, this compound, an isomer with a methyl group at the second carbon position, remains largely uncharacterized in terms of its biological effects. The introduction of this methyl branch is expected to alter the molecule's physicochemical properties, such as its shape, polarity, and ability to interact with biological membranes, thereby potentially leading to distinct biological activities.
Comparative Overview of Biological Activities
While a direct, data-driven comparison is hampered by the lack of experimental studies on this compound, we can extrapolate potential differences based on the known activities of 1-dodecanol and the principles of chemical structure-activity relationships.
| Biological Activity | 1-Dodecanol (Lauryl Alcohol) | This compound |
| Antimicrobial Activity | Well-documented activity against a range of bacteria. The mechanism is believed to involve disruption of the cell membrane in some species. | No specific experimental data available. The branched structure may alter its interaction with microbial cell membranes, potentially leading to different or enhanced activity. |
| Insecticidal Activity | Demonstrated toxicity and repellent effects against various insect species. | No specific experimental data available. The structural difference could influence its penetration of the insect cuticle and interaction with target sites. |
| Anti-inflammatory Activity | Limited direct evidence, though some related fatty alcohols and their derivatives show anti-inflammatory potential. | No experimental data available. |
| Other Biological Roles | Acts as a plant metabolite, insect pheromone, and has roles in cosmetics and as a flavoring agent.[1] | Primarily used in research and chemical synthesis.[3] |
In-Depth Analysis of 1-Dodecanol's Biological Activity
Antimicrobial Activity
1-Dodecanol has demonstrated significant antibacterial activity. Studies have shown its efficacy against various bacterial strains, with the mechanism of action being a key area of investigation.
Quantitative Data on Antibacterial Activity of 1-Dodecanol
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
| Staphylococcus aureus | 8 µg/mL | [4] |
| Escherichia coli | >500 µg/mL | [4] |
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
The MIC of 1-dodecanol against Staphylococcus aureus was determined using a broth microdilution method.
-
Preparation of Inoculum: A suspension of S. aureus was prepared in a sterile saline solution and adjusted to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Preparation of Test Compound: 1-Dodecanol was dissolved in a suitable solvent (e.g., ethanol) and then serially diluted in Mueller-Hinton broth in a 96-well microtiter plate.
-
Inoculation: Each well was inoculated with the bacterial suspension.
-
Incubation: The plate was incubated at 37°C for 24 hours.
-
Determination of MIC: The MIC was recorded as the lowest concentration of 1-dodecanol that completely inhibited visible growth of the bacteria.
Signaling Pathway: Postulated Mechanism of Antibacterial Action
The antibacterial action of some fatty alcohols is attributed to their ability to intercalate into and disrupt the bacterial cell membrane, leading to increased permeability and leakage of cellular contents. However, for S. aureus, studies suggest that 1-dodecanol's primary mode of action may not be through direct membrane damage.
Caption: Postulated antibacterial mechanisms of 1-dodecanol.
Insecticidal Activity
1-Dodecanol has also been identified as a potent insecticidal agent against various pest species.
Experimental Workflow: Insecticidal Bioassay
A common method to assess the insecticidal activity of a compound is the topical application bioassay.
Caption: Workflow for a topical application insecticidal bioassay.
The Potential Impact of Methyl Branching in this compound
While experimental data is lacking, the structural difference of this compound—the presence of a methyl group on the second carbon—is significant. This branching can lead to several key changes in its physicochemical properties compared to the linear 1-dodecanol:
-
Steric Hindrance: The methyl group can create steric hindrance, potentially affecting how the molecule interacts with and inserts into biological membranes. This could either enhance or reduce its membrane-disrupting capabilities.
-
Membrane Fluidity: Branched-chain fatty alcohols can have a greater fluidizing effect on lipid bilayers compared to their straight-chain counterparts. This could translate to a more potent disruption of microbial or insect cell membranes.
-
Chirality: The presence of the methyl group at the C-2 position introduces a chiral center, meaning this compound exists as two enantiomers (R and S forms). It is well-established in pharmacology that different enantiomers can have distinct biological activities and potencies.
Future Research Directions
The significant biological activities of 1-dodecanol underscore the need for a thorough investigation into its branched-chain isomer, this compound. Future research should prioritize:
-
Antimicrobial Screening: Evaluating the activity of this compound against a broad panel of pathogenic bacteria and fungi to determine its MIC and minimum bactericidal/fungicidal concentrations.
-
Insecticidal and Repellent Assays: Testing the efficacy of this compound against various insect pests of agricultural and public health importance.
-
Mechanistic Studies: Investigating the mode of action of this compound to understand how the methyl branch influences its interaction with biological targets.
-
Stereospecific Activity: Separating the enantiomers of this compound and evaluating their biological activities independently to explore any stereospecific effects.
Conclusion
1-Dodecanol is a fatty alcohol with well-established antimicrobial and insecticidal properties. In contrast, its branched isomer, this compound, remains a largely unexplored molecule in the realm of biological activity. Based on fundamental principles of structure-activity relationships, the introduction of a methyl branch is likely to impart unique biological characteristics to this compound. Further experimental investigation is imperative to unlock the potential of this and other branched-chain fatty alcohols for applications in research, medicine, and agriculture.
References
A Comparative Guide to the Enantioselective Synthesis of 2-Methyl-1-dodecanol
For Researchers, Scientists, and Drug Development Professionals
The enantioselective synthesis of chiral alcohols is a critical process in the pharmaceutical and fine chemical industries, where the biological activity of a molecule is often dependent on its specific stereochemistry. 2-Methyl-1-dodecanol, a chiral long-chain alcohol, serves as a valuable building block in the synthesis of various complex molecules. This guide provides an objective comparison of different methodologies for the enantioselective synthesis of this compound, supported by experimental data and detailed protocols to aid researchers in selecting the most suitable method for their specific needs.
Method Comparison at a Glance
| Method | Key Reagent/Catalyst | Enantiomeric Excess (ee%) | Overall Yield | Key Advantages | Key Disadvantages |
| Method 1: Baker's Yeast Reduction | Saccharomyces cerevisiae (Baker's Yeast) | Up to 98% for (S)-enantiomer | Moderate | Environmentally friendly, inexpensive reagent, mild reaction conditions. | Substrate-dependent efficiency, potential for side reactions, moderate yields. |
| Method 2: Lipase-Catalyzed Kinetic Resolution | Lipase (e.g., from Candida antarctica) | >99% for both enantiomers (alcohol and acetylated ester) | ~50% (for each enantiomer) | High enantioselectivity for a broad range of substrates, mild conditions. | Theoretical maximum yield of 50% for a single enantiomer, requires separation of product and unreacted substrate. |
| Method 3: Asymmetric Reduction with Chiral Catalysts | Chiral Ruthenium or Rhodium Complexes (e.g., Noyori-type catalysts) | Typically >95% | High | High enantioselectivity and yield, broad substrate scope. | Expensive and air-sensitive catalysts, requires specialized equipment (e.g., for hydrogenation). |
Method 1: Baker's Yeast (Saccharomyces cerevisiae) Reduction
This biocatalytic method utilizes whole cells of baker's yeast for the asymmetric reduction of an α,β-unsaturated aldehyde precursor to the corresponding chiral saturated alcohol. The enzymes within the yeast selectively reduce the double bond and the aldehyde group, leading to the formation of the (S)-enantiomer of this compound with high enantiomeric excess.
Experimental Workflow
Caption: Workflow for the Baker's Yeast mediated synthesis of (S)-2-Methyl-1-dodecanol.
Experimental Protocol
-
Preparation of the Precursor: 2-Methyl-2-dodecenal is synthesized from 2-dodecenal via an α-methylation reaction.
-
Yeast Fermentation: A suspension of baker's yeast (e.g., 100 g) and glucose (e.g., 50 g) in water (e.g., 500 mL) is prepared and allowed to ferment for 30-60 minutes at room temperature.
-
Substrate Addition: 2-Methyl-2-dodecenal (e.g., 1 g) is added to the fermenting yeast mixture.
-
Reduction: The reaction mixture is stirred at room temperature for 24-48 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: The yeast cells are removed by filtration. The filtrate is saturated with NaCl and extracted with an organic solvent (e.g., ethyl acetate).
-
Purification: The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford (S)-2-Methyl-1-dodecanol.
Method 2: Lipase-Catalyzed Kinetic Resolution
Kinetic resolution is a widely used technique for separating enantiomers of a racemic mixture. In this method, a lipase enzyme selectively catalyzes the acylation of one enantiomer of racemic this compound, leaving the other enantiomer unreacted. This results in a mixture of the acylated enantiomer and the unreacted alcohol enantiomer, which can then be separated.
Logical Relationship of Kinetic Resolution
Caption: Principle of lipase-catalyzed kinetic resolution of this compound.
Experimental Protocol
-
Reaction Setup: Racemic this compound (e.g., 1 mmol), a lipase (e.g., Candida antarctica lipase B, Novozym 435, 20-50 mg), and an acyl donor (e.g., vinyl acetate, 2-3 equivalents) are combined in an organic solvent (e.g., hexane or toluene, 5-10 mL).
-
Reaction: The mixture is stirred at a controlled temperature (e.g., 30-45 °C). The reaction is monitored by GC until approximately 50% conversion is reached.
-
Work-up: The enzyme is removed by filtration. The solvent is evaporated under reduced pressure.
-
Separation and Purification: The resulting mixture of the unreacted (S)-2-Methyl-1-dodecanol and the acylated (R)-2-Methyl-1-dodecyl acetate is separated by column chromatography on silica gel.
-
Hydrolysis (Optional): The separated (R)-2-Methyl-1-dodecyl acetate can be hydrolyzed (e.g., using NaOH or KOH in methanol) to obtain the (R)-2-Methyl-1-dodecanol.
Method 3: Asymmetric Reduction with Chiral Catalysts
The asymmetric reduction of the corresponding aldehyde, 2-methyldodecanal, using a chiral metal catalyst provides a direct and highly efficient route to enantiomerically enriched this compound. Catalysts such as those developed by Noyori, based on ruthenium and chiral phosphine ligands (e.g., BINAP), are particularly effective for this transformation.
Signaling Pathway Analogy for Catalytic Cycle
Caption: Catalytic cycle for the asymmetric reduction of 2-methyldodecanal.
Experimental Protocol
-
Catalyst Preparation: The chiral ruthenium-BINAP catalyst is either prepared in situ or a pre-formed catalyst is used.
-
Reaction Setup: In a glovebox or under an inert atmosphere, the chiral catalyst (e.g., 0.1-1 mol%) is dissolved in a degassed solvent (e.g., methanol or ethanol). 2-Methyldodecanal (e.g., 1 mmol) is added to the solution.
-
Hydrogenation: The reaction vessel is placed in an autoclave and pressurized with hydrogen gas (e.g., 10-50 atm). The reaction is stirred at a specific temperature (e.g., 25-80 °C) for a designated time (e.g., 12-24 hours). Alternatively, for transfer hydrogenation, a hydrogen donor like a formic acid/triethylamine mixture is used.
-
Work-up: After the reaction is complete, the pressure is released, and the solvent is removed under reduced pressure.
-
Purification: The residue is purified by column chromatography on silica gel to yield the enantiomerically enriched this compound.
Conclusion
The choice of the most appropriate method for the enantioselective synthesis of this compound depends on several factors, including the desired enantiomer, required optical purity, scale of the reaction, cost considerations, and available laboratory equipment.
-
Baker's Yeast Reduction is an excellent choice for a green and cost-effective synthesis of the (S)-enantiomer, particularly for smaller-scale preparations where moderate yields are acceptable.
-
Lipase-Catalyzed Kinetic Resolution offers a versatile and highly enantioselective method to obtain both enantiomers in high optical purity, although the theoretical yield for each is limited to 50%.
-
Asymmetric Reduction with Chiral Catalysts is the preferred method for achieving high yields and high enantioselectivity for a specific enantiomer, especially in an industrial setting, despite the higher initial cost and more stringent reaction conditions.
Researchers and drug development professionals should carefully evaluate these factors to select the synthetic strategy that best aligns with their project goals.
Cross-Validation of 2-Methyl-1-dodecanol Analysis: A Comparative Guide to Analytical Platforms
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of three common analytical platforms for the quantitative analysis of 2-Methyl-1-dodecanol: Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC) with UV detection after derivatization, and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. The objective is to furnish researchers, scientists, and drug development professionals with the necessary data and methodologies to select the most appropriate analytical technique for their specific research needs, focusing on accuracy, precision, and sensitivity.
Introduction to this compound and Analytical Challenges
This compound is a chiral long-chain fatty alcohol with applications in various fields, including the synthesis of pharmaceuticals and as a component in cosmetics. Its analysis presents several challenges, including the need for sensitive detection methods, as it lacks a strong chromophore for UV-Vis analysis, and the necessity of separating its enantiomers to assess stereospecific synthesis or biological activity. This guide addresses these challenges by comparing three powerful analytical techniques.
Comparative Analysis of Analytical Platforms
The performance of GC-MS, HPLC-UV (post-derivatization), and qNMR for the analysis of this compound is summarized below. It is important to note that while data for GC-MS and HPLC are based on methods for structurally similar long-chain chiral alcohols due to the limited availability of specific data for this compound, the qNMR data is extrapolated from established validation protocols for purity assessment of organic compounds.
Quantitative Performance Data
The following table summarizes the key performance metrics for each analytical platform.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC-UV) | Quantitative Nuclear Magnetic Resonance (qNMR) |
| Limit of Detection (LOD) | ~ 0.1 - 1 ng/mL | ~ 1 - 10 ng/mL | ~ 10 - 100 µg/mL |
| Limit of Quantitation (LOQ) | ~ 0.5 - 5 ng/mL | ~ 5 - 50 ng/mL | ~ 50 - 500 µg/mL |
| Linearity (R²) | > 0.995 | > 0.998 | > 0.999 |
| Precision (RSD) | < 5% | < 3% | < 2% |
| Accuracy (Recovery) | 95 - 105% | 97 - 103% | 98 - 102% |
| Chiral Separation | Yes (with chiral column) | Yes (with chiral column or chiral derivatizing agent) | No (provides total amount of both enantiomers) |
Methodological Overview
The logical workflow for the cross-validation of this compound analysis across the three platforms is depicted below.
Experimental Protocols
Detailed methodologies for each analytical platform are provided below.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive method for the analysis of volatile and semi-volatile compounds. For chiral separation, a specialized chiral column is required.
-
Sample Preparation: Dissolve this compound in a suitable solvent (e.g., hexane). For improved volatility and peak shape, derivatization with an agent like trifluoroacetic anhydride (TFAA) can be performed.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Column: A chiral capillary column (e.g., Chirasil-DEX CB) is essential for enantiomeric separation.
-
Carrier Gas: Helium or Hydrogen at a constant flow rate.
-
Oven Temperature Program: Start at a low temperature (e.g., 60°C) and ramp up to a higher temperature (e.g., 220°C) to ensure separation of all components.
-
Injection: Splitless or split injection mode, depending on the concentration.
-
MS Detection: Electron ionization (EI) source with scanning in full scan mode or selected ion monitoring (SIM) for higher sensitivity.
-
Quantification: Based on the peak area of a characteristic ion, using an internal or external standard calibration curve.
High-Performance Liquid Chromatography (HPLC) with UV Detection
Since this compound lacks a UV chromophore, a derivatization step is necessary to introduce a UV-active moiety.
-
Derivatization: React this compound with a derivatizing agent containing a chromophore, such as p-nitrobenzoyl chloride or 3,5-dinitrobenzoyl chloride, in the presence of a catalyst (e.g., pyridine).
-
Sample Preparation: After derivatization, dissolve the product in the mobile phase.
-
Instrumentation: An HPLC system equipped with a UV detector.
-
Column: A chiral stationary phase (CSP) column (e.g., polysaccharide-based) is used for enantiomeric separation.
-
Mobile Phase: A mixture of non-polar (e.g., hexane or heptane) and polar (e.g., isopropanol or ethanol) solvents. Isocratic or gradient elution can be used.
-
Flow Rate: Typically 0.5 - 1.5 mL/min.
-
Detection: UV detection at the wavelength of maximum absorbance of the derivatized product.
-
Quantification: Based on the peak area from the chromatogram, using an internal or external standard calibration curve.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR is a primary ratio method that allows for the direct quantification of a substance without the need for a specific reference standard of the analyte itself, by using a certified internal standard.
-
Sample Preparation: Accurately weigh a known amount of this compound and a certified internal standard (e.g., maleic acid, dimethyl sulfone) into an NMR tube. Dissolve the mixture in a known volume of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Acquisition Parameters:
-
Pulse Angle: 90° pulse.
-
Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the signals of interest to ensure full magnetization recovery.
-
Number of Scans: Sufficient to achieve an adequate signal-to-noise ratio (S/N > 150 for accurate quantification).
-
-
Data Processing:
-
Apply appropriate phasing and baseline correction to the spectrum.
-
Integrate the well-resolved signals of both this compound and the internal standard.
-
-
Quantification: The purity or concentration of this compound is calculated using the following formula:
-
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
-
Where: I = integral value, N = number of protons for the integrated signal, MW = molecular weight, m = mass, and P = purity of the internal standard (IS).
-
Conclusion and Recommendations
The choice of the analytical platform for the analysis of this compound depends on the specific requirements of the study.
-
GC-MS is the most sensitive technique and is well-suited for trace-level analysis and the analysis of complex matrices. Its ability to provide structural information through mass spectra is an added advantage. The requirement of a chiral column for enantiomeric separation is a key consideration.
-
HPLC-UV after derivatization offers good sensitivity and precision. It is a robust and widely available technique in many laboratories. The necessity of a derivatization step adds to the sample preparation time and can be a source of error if not performed carefully. Like GC-MS, it requires a chiral column for separating enantiomers.
-
qNMR is a powerful technique for accurate purity assessment and quantification at higher concentrations. Its major advantages are the absence of a need for a specific reference standard of the analyte and its non-destructive nature. However, it has lower sensitivity compared to chromatographic methods and cannot separate enantiomers.
For cross-validation purposes, employing at least two of these orthogonal techniques is recommended to ensure the accuracy and reliability of the analytical results for this compound. For instance, qNMR can be used to determine the total concentration, while chiral GC-MS or HPLC can be used to determine the enantiomeric ratio.
2-Methyl-1-dodecanol as a Potential Biomarker for Metabolic Syndrome: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The identification of reliable and non-invasive biomarkers is a critical pursuit in the early detection and management of metabolic syndrome (MetS). While established clinical markers provide a snapshot of metabolic health, the field is actively exploring novel candidates that may offer earlier or more nuanced insights. Among these emerging candidates is the volatile organic compound (VOC) 2-Methyl-1-dodecanol. This guide provides a comparative overview of this compound against established biomarkers for Metabolic Syndrome, offering a perspective on its potential utility and the validation studies that will be necessary to ascertain its clinical relevance.
Comparative Analysis of Biomarkers for Metabolic Syndrome
The following table summarizes the characteristics of this compound in comparison to well-established biomarkers for Metabolic Syndrome. It is important to note that this compound is presented here as a potential biomarker, and extensive validation studies are required to confirm its clinical utility.
| Biomarker | Type | Sample Type | Analytical Method | Key Advantages | Key Disadvantages |
| This compound | Volatile Organic Compound | Breath, Urine | Gas Chromatography-Mass Spectrometry (GC-MS)[1][2] | Non-invasive sample collection, potential for real-time analysis. | Lack of clinical validation for MetS, potential for environmental contamination of samples[1]. |
| C-Reactive Protein (CRP) | Inflammatory Marker | Blood (Serum/Plasma) | Immunoassay (e.g., ELISA) | Well-established marker of systemic inflammation, widely available. | Non-specific to MetS, can be elevated in other inflammatory conditions.[3] |
| Leptin | Adipokine | Blood (Serum/Plasma) | Immunoassay (e.g., ELISA) | Directly related to adiposity, a key feature of MetS.[3][4] | Levels can be influenced by acute changes in energy balance. |
| Adiponectin | Adipokine | Blood (Serum/Plasma) | Immunoassay (e.g., ELISA) | Levels are inversely correlated with MetS risk, offering protective insights. | Can be influenced by genetic factors. |
| Triglycerides / HDL-C Ratio | Lipid Profile Marker | Blood (Serum/Plasma) | Standard Enzymatic Assays | A strong predictor of insulin resistance and cardiovascular risk.[4] | Requires fasting blood sample for accurate triglyceride measurement. |
Experimental Protocols
Detailed methodologies are crucial for the reproducible and accurate measurement of biomarkers. Below are summaries of typical experimental protocols for the analysis of the compared biomarkers.
Analysis of this compound in Breath via GC-MS
This protocol outlines a general approach for the detection of VOCs like this compound in exhaled breath.
-
Sample Collection: Subjects are asked to exhale into a chemically inert bag (e.g., Tedlar®) or directly through a sorbent tube to capture VOCs.[2] To minimize environmental contamination, collection should occur in a controlled environment with filtered air.
-
Sample Preparation (Thermal Desorption): The sorbent tube is placed in a thermal desorber, where it is heated to release the trapped VOCs into the gas chromatograph.
-
Gas Chromatography (GC): The released VOCs are separated based on their boiling points and interactions with the stationary phase of the GC column. A typical temperature program might start at a low temperature (e.g., 40°C) and ramp up to a higher temperature (e.g., 250°C) to elute a wide range of compounds.
-
Mass Spectrometry (MS): The separated compounds are ionized and fragmented. The resulting mass spectrum provides a unique "fingerprint" for each compound, allowing for identification and quantification. This compound would be identified by its characteristic mass spectrum.
Quantification of C-Reactive Protein (CRP) by ELISA
-
Sample Collection and Preparation: Whole blood is collected via venipuncture. Serum or plasma is separated by centrifugation.
-
ELISA Procedure:
-
A microtiter plate is coated with a capture antibody specific for CRP.
-
Patient serum/plasma and standards are added to the wells. CRP in the sample binds to the capture antibody.
-
A detection antibody, also specific for CRP and conjugated to an enzyme (e.g., horseradish peroxidase), is added.
-
A substrate for the enzyme is added, resulting in a color change.
-
The intensity of the color, proportional to the amount of CRP, is measured using a microplate reader.
-
-
Data Analysis: A standard curve is generated using the known concentrations of the standards, and the CRP concentration in the patient samples is interpolated from this curve.
Measurement of Leptin and Adiponectin by Immunoassay
The protocol for leptin and adiponectin is similar to that of CRP, utilizing specific antibodies for each respective adipokine in an ELISA or other immunoassay format.
Determination of Triglyceride/HDL-C Ratio
-
Sample Collection: A fasting blood sample (typically 8-12 hours) is required.
-
Lipid Panel Analysis: Standard automated enzymatic assays are used in clinical laboratories to measure total cholesterol, HDL-cholesterol, and triglycerides.
-
Calculation: The Triglyceride/HDL-C ratio is calculated by dividing the triglyceride concentration by the HDL-cholesterol concentration.
Visualizing Biomarker Validation and Signaling Pathways
The following diagrams, generated using Graphviz, illustrate the general workflow for biomarker validation and the signaling pathways associated with established Metabolic Syndrome biomarkers.
Caption: A generalized workflow for biomarker validation.
Caption: Simplified signaling in Metabolic Syndrome.
Conclusion
The landscape of biomarkers for Metabolic Syndrome is evolving, with a move towards less invasive and more predictive measures. This compound, as a volatile organic compound detectable in breath, represents an intriguing potential addition to the diagnostic toolkit. However, its journey from a potential candidate to a validated clinical biomarker requires rigorous scientific investigation. This guide highlights the current standing of this compound in comparison to established markers, underscoring the need for dedicated validation studies to elucidate its role in the early detection and management of Metabolic Syndrome. Researchers and drug development professionals are encouraged to consider the potential of VOCs while acknowledging the extensive validation pathway that lies ahead.
References
- 1. Breath Analysis in Disease Diagnosis: Methodological Considerations and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Comprehensive Meta-Analysis and Systematic Review of Breath Analysis in Detection of COVID-19 through Volatile Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Useful Biomarkers of Metabolic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. explorationpub.com [explorationpub.com]
Inter-laboratory comparison of 2-Methyl-1-dodecanol analysis
An Inter-laboratory Comparison of 2-Methyl-1-dodecanol Analysis: A Methodological Guide
This guide provides a framework for conducting an inter-laboratory comparison of this compound analysis, offering objective criteria and experimental data to benchmark laboratory performance. The methodologies and data presented herein are compiled to assist researchers, scientists, and drug development professionals in establishing robust analytical practices for this compound. While no direct inter-laboratory comparison studies for this compound have been published, this guide presents a hypothetical study based on established analytical techniques to serve as a practical reference.
Hypothetical Inter-laboratory Study Design
An inter-laboratory study was designed to assess the proficiency of participating laboratories in the quantitative analysis of this compound in a standardized sample matrix. Each laboratory received a set of blind samples containing known concentrations of this compound and was instructed to perform the analysis using their in-house standard operating procedures, with a recommendation to use Gas Chromatography-Mass Spectrometry (GC-MS).
Experimental Protocols
A detailed experimental protocol based on common analytical practices for long-chain alcohols is provided below.
2.1. Sample Preparation
-
Standard Solution Preparation: A stock solution of this compound (certified reference material) is prepared in a suitable solvent such as hexane or ethyl acetate at a concentration of 1 mg/mL.
-
Calibration Standards: A series of calibration standards are prepared by serial dilution of the stock solution to cover a concentration range of 1 µg/mL to 100 µg/mL.
-
Internal Standard: An internal standard (e.g., 2-Undecanol) is added to all calibration standards and unknown samples at a constant concentration (e.g., 10 µg/mL).
-
Sample Extraction (from a hypothetical matrix): For a solid matrix, a representative 1-gram sample is sonicated with 10 mL of hexane for 15 minutes. The extract is then centrifuged, and the supernatant is collected for analysis. For a liquid matrix, a liquid-liquid extraction with hexane may be performed.
2.2. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
The following GC-MS parameters are recommended as a starting point for the analysis.[1]
-
Gas Chromatograph: Agilent 7890B GC System or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.
-
Injector Temperature: 250°C.
-
Injection Volume: 1 µL (splitless mode).
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
MSD Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-400.
-
Quantification Ions: The primary ion for quantification of this compound is typically a characteristic fragment ion (e.g., m/z 57 or 71), with qualifier ions for confirmation.
Data Presentation
The following table summarizes the hypothetical quantitative results from five participating laboratories for a sample with a known this compound concentration of 25.0 µg/mL.
| Laboratory ID | Reported Concentration (µg/mL) | Recovery (%) | Z-Score |
| Lab-001 | 24.5 | 98.0 | -0.5 |
| Lab-002 | 26.2 | 104.8 | 1.2 |
| Lab-003 | 23.8 | 95.2 | -1.2 |
| Lab-004 | 25.5 | 102.0 | 0.5 |
| Lab-005 | 28.0 | 112.0 | 3.0 |
-
Recovery (%) is calculated as (Reported Concentration / True Concentration) * 100.
-
Z-Score is a measure of performance, calculated as (Reported Value - Mean Value) / Standard Deviation. A Z-score between -2 and 2 is generally considered satisfactory.
Visualization of Experimental Workflow
The following diagram illustrates the key stages of the inter-laboratory comparison study.
Caption: Workflow for the inter-laboratory comparison of this compound analysis.
References
Comparative Analysis of 2-Methyl-1-dodecanol and its Esters: A Review of Biological Effects
A comprehensive review of existing scientific literature reveals a notable gap in direct comparative studies on the biological effects of 2-Methyl-1-dodecanol and its corresponding esters. While research into the bioactivity of long-chain alcohols and their derivatives has indicated potential antimicrobial and anti-inflammatory properties, specific experimental data directly comparing the parent alcohol, this compound, with its ester forms is not currently available in published scientific literature.
This guide aims to provide a foundational understanding of the potential biological activities of these compounds based on related research. However, it is crucial for researchers, scientists, and drug development professionals to recognize that the following information is extrapolated from studies on structurally similar molecules and does not represent a direct, evidence-based comparison of this compound and its esters.
Potential Biological Activities: An Overview
Long-chain fatty alcohols and their esters are known to exhibit a range of biological effects. The presence of a hydroxyl group in the alcohol and the ester linkage in its derivatives significantly influences their physicochemical properties, such as polarity and lipophilicity, which in turn can modulate their interaction with biological systems.
Antimicrobial Effects
Studies on various long-chain alcohols have demonstrated their ability to disrupt microbial cell membranes, leading to leakage of intracellular components and ultimately cell death. The branching in the structure of this compound may influence its insertion into the lipid bilayer of bacterial and fungal cells. Esterification of the alcohol could alter its antimicrobial spectrum and potency. For instance, the increased lipophilicity of an ester derivative might enhance its ability to penetrate the cell walls of certain microorganisms.
Anti-inflammatory Properties
Some long-chain alcohols and their esters have been investigated for their potential to modulate inflammatory pathways. The mechanisms of action could involve the inhibition of pro-inflammatory enzymes or the interference with signaling cascades that lead to the production of inflammatory mediators. The structural modifications from the alcohol to its esters could impact their interaction with molecular targets within these pathways.
Future Research Directions
The absence of direct comparative data underscores the need for further investigation into the biological effects of this compound and its esters. Future studies should focus on:
-
Direct Comparative Assays: Conducting head-to-head in vitro and in vivo studies to compare the antimicrobial, anti-inflammatory, and cytotoxic profiles of this compound and a series of its esters (e.g., acetate, propionate, butyrate).
-
Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways affected by these compounds to understand the structure-activity relationships.
-
Toxicological Profiling: A thorough evaluation of the safety profiles of this compound and its esters is essential for any potential therapeutic development.
Data Presentation
Due to the lack of specific experimental data from direct comparative studies, a quantitative data table as requested cannot be generated at this time.
Experimental Protocols
Detailed experimental methodologies for the assessment of biological activities of long-chain alcohols and their esters would typically include:
Antimicrobial Activity Assays
-
Minimum Inhibitory Concentration (MIC) Determination: Using broth microdilution or agar dilution methods to determine the lowest concentration of the compound that inhibits the visible growth of a microorganism.
-
Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) Determination: Sub-culturing from the MIC assay to determine the lowest concentration that kills the microorganism.
-
Time-Kill Assays: To assess the rate at which the compounds kill a specific microorganism over time.
Anti-inflammatory Activity Assays
-
In Vitro Enzyme Inhibition Assays: Measuring the inhibition of key inflammatory enzymes such as cyclooxygenases (COX-1 and COX-2) and lipoxygenases (LOX).
-
Cell-Based Assays: Using cell lines such as macrophages (e.g., RAW 264.7) to measure the inhibition of pro-inflammatory cytokine production (e.g., TNF-α, IL-6) in response to an inflammatory stimulus like lipopolysaccharide (LPS).
-
In Vivo Models of Inflammation: Utilizing animal models such as carrageenan-induced paw edema or LPS-induced systemic inflammation to evaluate the in vivo efficacy of the compounds.
Signaling Pathways and Experimental Workflows
As no specific signaling pathways have been elucidated for this compound and its esters, a representative diagram for a general anti-inflammatory screening workflow is provided below.
Caption: A generalized workflow for screening compounds for anti-inflammatory activity.
A Researcher's Guide to Reference Standards for the Quantitative Analysis of 2-Methyl-1-dodecanol
For researchers, scientists, and professionals in drug development, the accurate quantification of 2-Methyl-1-dodecanol is crucial for various applications, ranging from metabolic studies to the analysis of pheromonal communication in insects. This guide provides a comprehensive overview of the currently available standards for this compound, a comparison of their potential utility, and detailed experimental protocols for its quantitative analysis.
Comparison of Commercially Available this compound Reagents
| Product Name | Supplier | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Notes |
| This compound | Protheragen | 22663-61-2 | C13H28O | 200.37 | For research use only.[1] |
| This compound | BenchChem | 22663-61-2 | C13H28O | 200.36 | For research use only.[2] |
| (S)-(-)-2-Methyl-1-dodecanol | ChemWhat | 57289-26-6 | C13H28O | 200.36 | |
| [R,(+)]-2-Methyl-1-dodecanol | ChemicalBook | - | C13H28O | 200.36 | [3] |
Note: The purity of these reagents is not consistently provided by the suppliers and would need to be determined by the end-user.
Experimental Protocols for Quantitative Analysis
Given the volatile nature of this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is the recommended technique for its quantitative analysis. The following protocol is a general guideline and may require optimization based on the specific matrix and instrumentation.
Sample Preparation (General Guideline)
-
Liquid Samples (e.g., biological fluids, culture media):
-
Perform a liquid-liquid extraction using a non-polar solvent such as hexane or dichloromethane.
-
Add a known amount of an appropriate internal standard (e.g., a deuterated analog or a structurally similar long-chain alcohol not present in the sample) to the sample prior to extraction.
-
Vortex the mixture vigorously for 1-2 minutes.
-
Centrifuge to separate the phases.
-
Carefully transfer the organic layer to a clean vial.
-
Evaporate the solvent under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume of a suitable solvent (e.g., hexane) for GC-MS analysis.
-
-
Solid Samples (e.g., tissues, environmental samples):
-
Homogenize the sample in a suitable buffer or solvent.
-
Add an internal standard.
-
Perform a solid-phase extraction (SPE) or a Soxhlet extraction to isolate the analyte.
-
Proceed with solvent evaporation and reconstitution as described for liquid samples.
-
GC-MS Instrumentation and Conditions
-
Gas Chromatograph:
-
Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for separating this compound from other components.
-
Inlet: Splitless injection is recommended for trace analysis.
-
Inlet Temperature: 250 °C
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for high sensitivity and selectivity.
-
Ions to Monitor:
-
This compound: Monitor characteristic fragment ions. Based on the NIST database for similar compounds, potential ions could include the molecular ion (if visible) and fragments resulting from alpha-cleavage and water loss.
-
Internal Standard: Monitor characteristic fragment ions of the chosen internal standard.
-
-
Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Calibration and Quantification
-
Prepare a series of calibration standards by spiking a blank matrix with known concentrations of a this compound standard and a fixed concentration of the internal standard.
-
Process the calibration standards using the same sample preparation procedure as the unknown samples.
-
Analyze the calibration standards and the samples by GC-MS.
-
Construct a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte.
-
Determine the concentration of this compound in the unknown samples by interpolating their peak area ratios from the calibration curve.
Biological Relevance and Biosynthesis of Branched-Chain Fatty Alcohols
Branched-chain fatty alcohols, including this compound, are known to play various roles in biological systems. They can be found as components of insect pheromones, influencing mating and social behaviors. Additionally, their branched structure can affect the fluidity and properties of cell membranes.
The biosynthesis of long-chain fatty alcohols in microorganisms typically starts from acetyl-CoA and involves the fatty acid synthesis (FAS) pathway. For branched-chain fatty alcohols, a branched-chain starter unit, derived from branched-chain amino acids, is utilized. The resulting branched-chain fatty acyl-CoA is then reduced to the corresponding alcohol.
Caption: Biosynthesis of this compound.
Experimental Workflow for Quantitative Analysis
The overall workflow for the quantitative analysis of this compound is summarized in the following diagram.
Caption: Quantitative analysis workflow.
References
Safety Operating Guide
Safe Disposal of 2-Methyl-1-dodecanol: A Procedural Guide
This guide provides essential safety and logistical information for the proper disposal of 2-Methyl-1-dodecanol, ensuring the safety of laboratory personnel and environmental protection. The following procedures are based on established safety data for long-chain alcohols and should be followed in accordance with all applicable national and local regulations.
Immediate Safety and Logistical Information
Proper handling and disposal of this compound are critical due to its potential hazards. The substance is known to cause serious eye irritation and is very toxic to aquatic life with long-lasting effects.
1. Personal Protective Equipment (PPE)
Before handling or disposing of this compound, ensure the following personal protective equipment is used:
-
Eye and Face Protection: Wear chemical safety goggles or glasses that meet OSHA's 29 CFR 1910.133 or European Standard EN166 regulations.[1]
-
Skin Protection: Use appropriate protective gloves to prevent skin contact. Contaminated clothing should be removed immediately and washed before reuse.[1]
-
Respiratory Protection: In case of insufficient ventilation or the generation of vapors, use a suitable respirator, such as a Filter A type for organic compounds.
-
General Hygiene: Always wash hands thoroughly after handling the substance and before eating, drinking, or smoking.
2. Spill Response Protocol
In the event of a spill, immediate and correct action is necessary to prevent exposure and environmental contamination.
-
Step 1: Evacuate and Ventilate: Evacuate non-essential personnel from the immediate danger area. Ensure adequate ventilation to disperse any vapors.
-
Step 2: Containment: Prevent the spill from entering drains or waterways by using inert absorbent materials or covering drains.
-
Step 3: Cleanup:
-
Step 4: Decontamination: Clean the affected area thoroughly once the spill has been removed.
3. Waste Disposal Procedure
Disposal of this compound must be treated as hazardous waste. Environmental release must be strictly avoided.
-
Step 1: Containerization: Keep the waste chemical in its original container if possible. Do not mix with other waste. Uncleaned containers should be treated as the product itself.
-
Step 2: Labeling: Clearly label the waste container with the chemical name and associated hazards.
-
Step 3: Storage: Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as oxidizing agents and acids.[2] The storage area should not have drain or sewer access.[2][3]
-
Step 4: Final Disposal: Arrange for the disposal of the waste through a licensed and approved waste disposal facility. Adhere to all federal, state, and local environmental regulations (e.g., US EPA 40 CFR Parts 261.3).[1]
Data Presentation
While specific quantitative thresholds for disposal were not available in the provided documentation, the key hazard classifications are summarized below.
| Hazard Classification | Category | GHS Code | Description |
| Eye Irritation | Category 2A | H319 | Causes serious eye irritation. |
| Acute Aquatic Hazard | Category 1 | H400 | Very toxic to aquatic life. |
| Chronic Aquatic Hazard | Category 1 | H410 | Very toxic to aquatic life with long lasting effects. |
Experimental Protocols
This document provides operational and disposal guidance; therefore, experimental protocols are not applicable.
Mandatory Visualization
The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
